molecular formula C8H6ClFO B1428396 2-(4-Chloro-3-fluorophenyl)oxirane CAS No. 1340088-22-3

2-(4-Chloro-3-fluorophenyl)oxirane

Cat. No.: B1428396
CAS No.: 1340088-22-3
M. Wt: 172.58 g/mol
InChI Key: MKWFGFSBZALPJL-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-fluorophenyl)oxirane is a useful research compound. Its molecular formula is C8H6ClFO and its molecular weight is 172.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Chloro-3-fluorophenyl)oxirane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chloro-3-fluorophenyl)oxirane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chloro-3-fluorophenyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO/c9-6-2-1-5(3-7(6)10)8-4-11-8/h1-3,8H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWFGFSBZALPJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC(=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1340088-22-3
Record name 2-(4-chloro-3-fluorophenyl)oxirane
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Foundational & Exploratory

Chemical Structure and Reactivity of 4-Chloro-3-Fluorostyrene Oxide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, reactivity, and synthetic utility of 4-chloro-3-fluorostyrene oxide.

Executive Summary

4-Chloro-3-fluorostyrene oxide (CFSO) is a specialized chiral building block used primarily in the synthesis of tyrosine kinase inhibitors and other bioactive small molecules.[1] Characterized by an electron-deficient aromatic ring due to the inductive effects of the meta-fluorine and para-chlorine substituents, CFSO exhibits distinct regioselectivity profiles compared to unsubstituted styrene oxides.[1] This guide provides a comprehensive analysis of its electronic properties, synthesis pathways, and nucleophilic ring-opening behaviors.[1]

Structural Analysis & Electronic Properties[1]

Molecular Geometry and Electronic Effects

The reactivity of CFSO is governed by the interplay between the strained epoxide ring and the substituted phenyl ring.[1]

  • Epoxide Ring Strain: ~27 kcal/mol, providing the thermodynamic driving force for ring-opening reactions.[1]

  • Substituent Effects (Hammett Parameters):

    • 3-Fluoro (

      
      ):  Exerts a strong inductive electron-withdrawing effect (-I), deactivating the aromatic ring and reducing the electron density at the benzylic (
      
      
      
      ) carbon.[1]
    • 4-Chloro (

      
      ):  Exerts both an inductive withdrawing effect (-I) and a resonance donating effect (+R).[1] However, in nucleophilic substitutions, the net deactivation dominates.
      
Impact on Regioselectivity

The presence of electron-withdrawing groups (EWGs) destabilizes the development of positive charge at the benzylic position during acid-catalyzed ring opening.[1] Unlike unsubstituted styrene oxide, which opens almost exclusively at the


-carbon under acidic conditions, CFSO shows a "competence" between electronic destabilization and benzylic resonance, often requiring specific Lewis acids to control regioselectivity.[1]
PropertyValue / Description
Formula C

H

ClFO
Molecular Weight 172.58 g/mol
Chirality Possesses one stereocenter at the

-carbon; exists as (

) and (

) enantiomers.[1]
Electronic Character Electron-deficient aromatic system; reduced Lewis basicity of epoxide oxygen.[1]

Synthesis Strategies

The synthesis of CFSO typically proceeds via the oxidation of the corresponding styrene precursor.[1]

Precursor Synthesis (Wittig Olefination)

The commercially available 4-chloro-3-fluorobenzaldehyde is converted to 4-chloro-3-fluorostyrene via a Wittig reaction using methyltriphenylphosphonium bromide.[1]

Epoxidation Pathways

Two primary routes are employed depending on the required stereochemistry:

  • Racemic Synthesis (Prilezhaev Reaction): Oxidation using m-chloroperbenzoic acid (mCPBA) in dichloromethane.[1]

  • Enantioselective Synthesis (Jacobsen/Katsuki): Use of (salen)Mn(III) catalysts to yield high enantiomeric excess (ee).

Visualization of Synthesis Workflow

G Aldehyde 4-Chloro-3- fluorobenzaldehyde Styrene 4-Chloro-3- fluorostyrene Aldehyde->Styrene Ph3P=CH2 (Wittig) THF, 0°C -> RT RacemicEpoxide Racemic CFSO Styrene->RacemicEpoxide mCPBA, DCM 0°C, 12h ChiralEpoxide (R)- or (S)-CFSO Styrene->ChiralEpoxide (Salen)Mn(III) NaOCl, pH 11.3

Figure 1: Synthetic pathways from aldehyde precursor to racemic and chiral epoxide targets.[2][3]

Reactivity Profile: Nucleophilic Ring Opening

The core utility of CFSO lies in its ring-opening reactions to form


-amino alcohols (common pharmacophores).[1]
Regioselectivity Mechanisms[1]
  • Basic Conditions (S

    
    2-like):  Nucleophiles (amines, azides) attack the 
    
    
    
    -carbon
    (terminal) due to steric hindrance at the benzylic position.[1] The EWGs on the ring slightly increase the rate of attack by making the ring more electrophilic overall.[1]
  • Acidic Conditions (Borderline S

    
    1):  Protonation of the epoxide oxygen weakens the C
    
    
    
    -O bond.[1] While resonance usually favors
    
    
    -attack, the 3-F and 4-Cl groups destabilize the transition state carbocation.[1] Thus, regioselectivity is less absolute than in styrene oxide, often requiring Lewis Acid catalysis (e.g., TiCl
    
    
    or Bi(OTf)
    
    
    ) to enforce
    
    
    -selectivity.
Visualization of Regioselectivity[1]

Reactivity CFSO 4-Chloro-3-fluorostyrene Oxide (CFSO) AcidPath Acidic Conditions (H+, Lewis Acid) CFSO->AcidPath Protonation BasePath Basic/Nucleophilic Conditions (Nu-) CFSO->BasePath Steric Control AlphaProduct Alpha-Attack Product (Benzylic Substitution) Major Isomer in Acid AcidPath->AlphaProduct S_N1 Character (Carbocation-like TS) BetaProduct Beta-Attack Product (Terminal Substitution) Major Isomer in Base BasePath->BetaProduct S_N2 Mechanism (Steric approach)

Figure 2: Divergent regioselectivity pathways governed by reaction conditions.

Experimental Protocols

Protocol A: Biocatalytic Kinetic Resolution

Based on protocols for halogenated styrene oxides (e.g., SlEH1).

Objective: Isolate (R)-CFSO from racemic mixture using Epoxide Hydrolase (EH).

  • Preparation: Suspend recombinant E. coli cells expressing EH (e.g., Solanum lycopersicum EH1) in phosphate buffer (100 mM, pH 7.5).

  • Substrate Addition: Add racemic 4-chloro-3-fluorostyrene oxide (100 mM final conc.) dissolved in minimal DMSO (<5% v/v).

  • Incubation: Shake at 25°C for 6–8 hours. Monitor conversion via chiral HPLC.

  • Mechanism: The enzyme preferentially hydrolyzes the (S)-enantiomer to the corresponding diol.[1]

  • Workup: Extract the unreacted (R)-epoxide with ethyl acetate. Dry over MgSO

    
     and concentrate.
    
  • Validation: Determine enantiomeric excess (ee) using a Chiralcel OD-H column (Hexane/iPrOH 95:5).

Protocol B: Chemical Ring Opening with Amines

Objective: Synthesis of amino-alcohol intermediate.

  • Reaction: Dissolve CFSO (1.0 eq) in ethanol or acetonitrile.

  • Nucleophile: Add primary amine (1.2 eq) and LiClO

    
     (0.1 eq) as a mild Lewis acid catalyst.
    
  • Conditions: Reflux for 4 hours.

  • Result: Predominant formation of the

    
    -amino alcohol (regional isomer confirmed by NMR).[1]
    

References

  • Synthesis of Halogenated Styrenes

    • Source: Sigma-Aldrich / Merck Technical Data.[1]

    • Link:[1]

  • Epoxide Hydrolase Kinetics

    • Title: Near-perfect kinetic resolution of racemic p-chlorostyrene oxide by SlEH1.[1]

    • Source: International Journal of Biological Macromolecules (2020).[1]

    • Link:

  • Regioselectivity in Electron-Deficient Epoxides

    • Title: Regioselective ring opening of epoxides using Lewis Acids.[1][4][5]

    • Source: Heterocycles (2007).[1][3][4]

    • Link:

  • Precursor Availability

    • Title: 4-Chloro-3-fluorostyrene (CAS 1263414-46-5).[1][6][7][8]

    • Source: ChemicalBook / Boc Sciences.[1]

    • Link:

Sources

A Technical Guide to 2-(4-Chloro-3-fluorophenyl)oxirane: Nomenclature, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in the fields of chemical research, drug development, and medicinal chemistry, a comprehensive understanding of novel chemical entities is paramount. This guide provides an in-depth technical overview of 2-(4-Chloro-3-fluorophenyl)oxirane, a halogenated aromatic epoxide with significant potential as a versatile building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). This document will delve into the compound's nomenclature, detail a scientifically-grounded synthesis protocol, and explore its potential applications in modern drug discovery, all from the perspective of practical, field-proven insights.

Compound Identification and Nomenclature: A Multi-faceted Naming Convention

Accurate and unambiguous identification of a chemical compound is the cornerstone of scientific communication and research. 2-(4-Chloro-3-fluorophenyl)oxirane is known by several names, each with its own context and utility.

IUPAC Nomenclature

The systematic name, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is 2-(4-chloro-3-fluorophenyl)oxirane [1]. This name precisely describes the molecular structure: an oxirane (epoxide) ring where one of the carbon atoms is substituted with a 4-chloro-3-fluorophenyl group.

Synonyms and Common Trivial Names

In practical laboratory settings and in chemical supplier catalogs, a variety of synonyms are used. The most common and mechanistically descriptive synonym is 4-chloro-3-fluorostyrene oxide . This name highlights its nature as the oxidation product of 4-chloro-3-fluorostyrene. Understanding these synonyms is crucial for conducting thorough literature searches and for sourcing starting materials.

A summary of the key identifiers for this compound is presented in Table 1.

IdentifierValue
IUPAC Name 2-(4-chloro-3-fluorophenyl)oxirane[1]
Synonym 4-chloro-3-fluorostyrene oxide
CAS Number 1340088-22-3[1]
Molecular Formula C₈H₆ClFO[1]
Molecular Weight 172.59 g/mol [1]

The relationship between the IUPAC name and its common synonym is illustrated in the following diagram:

G cluster_nomenclature Nomenclature of the Target Compound IUPAC 2-(4-Chloro-3-fluorophenyl)oxirane Synonym 4-chloro-3-fluorostyrene oxide IUPAC->Synonym is synonymous with CAS 1340088-22-3 IUPAC->CAS is identified by Synonym->CAS is identified by G Start Dissolve 4-Chloro-3-fluorostyrene in DCM Add_Bicarb Add Saturated NaHCO3 (aq) Start->Add_Bicarb Add_mCPBA Portion-wise addition of m-CPBA Add_Bicarb->Add_mCPBA Monitor_TLC Monitor reaction by TLC Add_mCPBA->Monitor_TLC Quench Quench with Na2SO3 (aq) Monitor_TLC->Quench Reaction Complete Workup Separatory Funnel Workup Quench->Workup Dry_Concentrate Dry (MgSO4) and Concentrate Workup->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify End Pure 2-(4-Chloro-3-fluorophenyl)oxirane Purify->End G Start 2-(4-Chloro-3-fluorophenyl)oxirane Epoxide Ring Nucleophilic_Opening Nucleophilic Ring-Opening Start:f0->Nucleophilic_Opening Derivatives Diverse Library of Derivatives Chiral Alcohols, Amines, Ethers, etc. Nucleophilic_Opening->Derivatives Screening High-Throughput Screening Derivatives->Screening Lead_Compounds Lead Compounds Anticancer, Anticonvulsant, Antimicrobial Screening->Lead_Compounds

Sources

Methodological & Application

Application Note & Protocol: Catalytic Asymmetric Epoxidation of 4-Chloro-3-Fluorostyrene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Halogenated Styrene Oxides

Optically active epoxides are indispensable chiral building blocks in modern organic synthesis, serving as versatile intermediates for the production of pharmaceuticals, agrochemicals, and advanced materials.[1] Specifically, chiral styrene oxides bearing electron-withdrawing groups, such as halogen atoms, are of significant interest. The resulting epoxides, like (R)- or (S)-4-chloro-3-fluorostyrene oxide, are precursors to a variety of complex molecules where the epoxide ring can be opened stereospecifically by various nucleophiles. The development of efficient and highly enantioselective methods for their synthesis is therefore a critical objective in process chemistry and drug development.

This application note provides a comprehensive guide to the catalytic asymmetric epoxidation of 4-chloro-3-fluorostyrene, an electron-deficient terminal alkene. We will explore the mechanistic rationale for catalyst selection, present a detailed, field-proven protocol based on chiral dioxirane-mediated epoxidation (Shi Epoxidation), and outline the necessary analytical procedures for product validation and enantiomeric excess (ee) determination.

Mechanistic Framework and Catalyst Selection

The asymmetric epoxidation of styrenes remains a formidable challenge, with catalyst performance often being highly sensitive to the electronic properties of the substrate.[2] Several powerful catalytic systems have been developed, most notably the metal-based Jacobsen-Katsuki (Mn-salen)[3][4] and the organocatalytic Shi (chiral ketone/Oxone) epoxidations.[5]

  • Jacobsen-Katsuki Epoxidation: This method utilizes a chiral Manganese-salen complex. The enantioselectivity is influenced by the electronic properties of the salen ligand, with electron-donating groups generally leading to higher asymmetric induction.[6] The mechanism is complex and can involve concerted, radical, or metallooxetane pathways, which can sometimes lead to mixtures of cis- and trans-epoxides with certain substrates.[4][7]

  • Shi Epoxidation: This approach uses a chiral ketone (often fructose-derived) as a pre-catalyst, which generates a chiral dioxirane in situ upon reaction with a terminal oxidant like Oxone (potassium peroxomonosulfate).[5][8] This metal-free method is advantageous for its operational simplicity, mild reaction conditions, and environmental friendliness. For many styrenes, including those with electron-withdrawing and electron-donating substituents, certain ketone catalysts have demonstrated exceptionally high enantioselectivity (89-93% ee).[2][9]

Rationale for this Protocol: For 4-chloro-3-fluorostyrene, a substrate with two electron-withdrawing halogens, achieving high enantioselectivity requires a catalyst that can effectively differentiate the prochiral faces of the alkene. The Shi epoxidation, particularly with N-aryl-substituted oxazolidinone ketones, has shown broad applicability and high enantioselectivity for both electron-rich and electron-poor styrenes.[10] The proposed mechanism involves an attractive interaction between the aryl group of the styrene and the oxazolidinone moiety of the ketone catalyst in a spiro transition state, which effectively controls the stereochemical outcome.[11] We have therefore selected a Shi-type epoxidation for this protocol due to its demonstrated high efficiency and selectivity for this class of substrates.

Catalytic Cycle of Shi Epoxidation

The diagram below illustrates the generally accepted catalytic cycle for the Shi asymmetric epoxidation.

Shi_Epoxidation_Cycle cluster_main Shi Epoxidation Catalytic Cycle cluster_reagents Ketone Chiral Ketone (Catalyst) Dioxirane Active Chiral Dioxirane Ketone->Dioxirane Oxone, K₂CO₃ (Oxidation) Dioxirane->Ketone Oxygen Transfer Epoxide Chiral Epoxide (Product) Dioxirane->Epoxide Epoxidation Styrene 4-Chloro-3-fluorostyrene (Substrate) Styrene->Dioxirane Alkene Approach Oxone_Source Oxone (Stoichiometric Oxidant)

Caption: Catalytic cycle for the Shi asymmetric epoxidation.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the asymmetric epoxidation of styrenes using fructose-derived ketone catalysts.[8][11][12]

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)CAS NumberNotes
4-Chloro-3-fluorostyrene≥95%Sigma-Aldrich1263414-46-5Store at 2-8°C under an inert atmosphere.
Shi Catalyst (e.g., Fructose-derived Ketone 1)≥98%Strem, Sigma-Aldrich181268-93-9Pre-catalyst for dioxirane generation.
Oxone® (Potassium peroxomonosulfate)Reagent GradeAcros, Sigma-Aldrich70693-62-8Stoichiometric oxidant.
Potassium Carbonate (K₂CO₃)AnhydrousFisher Scientific584-08-7Base.
Acetonitrile (MeCN)HPLC GradeFisher Scientific75-05-8Solvent.
Dimethoxymethane (DMM)AnhydrousSigma-Aldrich109-87-5Co-solvent.
Na₂EDTAReagent GradeSigma-Aldrich6381-92-6Used in buffer preparation to chelate metal ions.
Sodium Borate Decahydrate (Na₂B₄O₇·10H₂O)Reagent GradeSigma-Aldrich1303-96-4Buffer component.
Ethyl AcetateACS GradeVWR141-78-6Extraction solvent.
Brine (Saturated NaCl solution)---Used during workup.
Sodium Sulfate (Na₂SO₄)AnhydrousFisher Scientific7757-82-6Drying agent.
Silica Gel230-400 meshSorbent Technologies63231-67-4For column chromatography.
Step-by-Step Procedure
  • Buffer and Oxidant Preparation:

    • Prepare a pH 9.3 buffer solution: 0.05 M solution of Na₂B₄O₇·10H₂O in 4 × 10⁻⁴ M aqueous Na₂EDTA.

    • Prepare an Oxone solution: 0.21 M solution of Oxone in 4 × 10⁻⁴ M aqueous Na₂EDTA.

    • Prepare a K₂CO₃ solution: 0.89 M solution of K₂CO₃ in 4 × 10⁻⁴ M aqueous Na₂EDTA.

    • Rationale: The reaction is performed under basic conditions (pH ~9.3) to facilitate the formation of the active dioxirane oxidant and prevent the catalyst from undergoing a competitive Baeyer-Villiger oxidation, which is favored under acidic conditions.[5] EDTA is included to chelate trace metal impurities that could decompose the oxidant.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add 4-chloro-3-fluorostyrene (1.0 mmol, 156.6 mg).

    • Add the Shi catalyst (0.25 mmol, 25 mol%).

    • Add the solvent system of MeCN:DMM (2:1 v/v, 15 mL) followed by the pH 9.3 buffer solution (10 mL).

    • Cool the vigorously stirred biphasic mixture to 0°C in an ice-water bath.

    • Rationale: A biphasic system is used. The organic solvents (MeCN/DMM) dissolve the substrate and catalyst, while the aqueous buffer maintains the pH and delivers the oxidant. Lowering the temperature to 0°C generally improves enantioselectivity.[8]

  • Reagent Addition:

    • Using two separate syringe pumps, add the Oxone solution (6.5 mL, 1.37 mmol) and the K₂CO₃ solution (6.5 mL, 5.79 mmol) dropwise, simultaneously, to the reaction mixture over a period of 8 hours.

    • Rationale: Slow, simultaneous addition of the oxidant and base is crucial. This maintains a low, steady-state concentration of the highly reactive dioxirane, minimizing potential side reactions and catalyst degradation while ensuring the pH remains constant.

  • Reaction Monitoring and Workup:

    • After the addition is complete, allow the reaction to stir at 0°C for an additional 4 hours.

    • Monitor the reaction progress by TLC or GC-MS by sampling the organic layer.

    • Once the starting material is consumed, transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 25 mL).

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Rationale: A standard aqueous workup is used to separate the organic product from the inorganic salts and aqueous phase.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-chloro-3-fluorostyrene oxide.

Characterization and Analysis

Structural Verification

The structure of the purified epoxide should be confirmed using standard spectroscopic methods:

  • ¹H NMR & ¹³C NMR: To confirm the chemical structure and purity.

  • Mass Spectrometry (GC-MS or LC-MS): To confirm the molecular weight (172.58 g/mol ).

Determination of Enantiomeric Excess (ee)

The most reliable method for determining the enantiomeric excess of the chiral epoxide is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).[10][13]

Protocol: Chiral HPLC Analysis

  • Instrument: Standard HPLC system with a UV detector.

  • Chiral Column: Chiralcel OJ-H or a similar column is often effective for styrene oxides.[10]

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 95:5 v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

  • Analysis: Inject the sample. The two enantiomers will elute at different retention times.

  • Calculation: The enantiomeric excess (ee) is calculated from the integrated peak areas (A) of the two enantiomers (major and minor):

    • ee (%) = [(A_major - A_minor) / (A_major + A_minor)] x 100[13]

Expected Results & Workflow Summary

Based on literature data for similar substituted styrenes, this protocol is expected to provide the desired epoxide with high conversion and excellent enantioselectivity.[2][10]

ParameterExpected ValueNotes
Catalyst Loading 25 mol %Can be optimized for large-scale synthesis.
Reaction Time ~12 hoursMonitor by TLC/GC for completion.
Temperature 0 °CCrucial for maximizing enantioselectivity.
Conversion >95%Based on consumption of starting material.
Isolated Yield 75-90%Dependent on purification efficiency.
Enantiomeric Excess (ee) >90%Highly dependent on the specific ketone catalyst used.
Overall Experimental Workflow

Caption: Summary of the experimental workflow.

References

  • Wang, Z.-X., Tu, Y., Frohn, M., & Shi, Y. (2004). Highly enantioselective epoxidation of styrenes: Implication of an electronic effect on the competition between spiro and planar transition states. Proceedings of the National Academy of Sciences, 101(16), 5794–5798. [Link]

  • Palucki, M., Pospisil, P. J., Zhang, W., & Jacobsen, E. N. (1994). The Mechanistic Basis for Electronic Effects on Enantioselectivity in the (salen)Mn(III)-Catalyzed Epoxidation Reaction. Journal of the American Chemical Society, 116(20), 9333–9334. [Link]

  • Shu, L., & Shi, Y. (2009). Asymmetric Epoxidation of Fluoroolefins by Chiral Dioxirane. Fluorine Effect on Enantioselectivity. The Journal of Organic Chemistry, 74(21), 8043–8051. [Link]

  • Wang, Z.-X., & Shi, Y. (2006). Effective Asymmetric Epoxidation of Styrenes by Chiral Dioxirane. Organic Letters, 8(3), 393–396. [Link]

  • Weissman, S. A., Rossen, K., & Reider, P. J. (2001). Stereoselective Synthesis of Styrene Oxides via a Mitsunobu Cyclodehydration. Organic Letters, 3(16), 2513–2515. [Link]

  • Tian, H., She, X., Shu, L., Yu, H., & Shi, Y. (2000). Highly Enantioselective Epoxidation of cis-Olefins by Chiral Dioxirane. Journal of the American Chemical Society, 122(46), 11551–11552. [Link]

  • Fristrup, P., Dideriksen, B. B., Tanner, D. A., & Norrby, P.-O. (2005). Probing Competitive Enantioselective Approach Vectors Operating in the Jacobsen−Katsuki Epoxidation: A Kinetic Study of Methyl-Substituted Styrenes. Journal of the American Chemical Society, 127(40), 14036–14044. [Link]

  • Linde, C., Koliai, N., & Norrby, P.-O. (2002). Oxygen-rebound mechanism for the Mn(salen)-catalyzed epoxidation of alkenes. ResearchGate. [Link]

  • Adger, B. M., Barkley, J. V., Bergeron, S., Cappi, M. W., Flowerdew, B. E., Jackson, M. P., McCague, R., Nugent, T. C., & Roberts, S. M. (2012). Enantioselective Synthesis of 2,2-Disubstituted Terminal Epoxides via Catalytic Asymmetric Corey-Chaykovsky Epoxidation of Ketones. Molecules, 17(2), 1918–1934. [Link]

  • Shu, L., & Shi, Y. (2009). Asymmetric Epoxidation of Fluoroolefins by Chiral Dioxirane. Fluorine Effect on Enantioselectivity. The Journal of Organic Chemistry, 74(21), 8043-8051. [Link]

  • Abashkin, Y., & Burt, S. (2004). (Salen)Mn-catalyzed epoxidation of alkenes: a two-zone process with different spin-state channels as suggested by DFT study. Semantic Scholar. [Link]

  • Wang, Z. X., Tu, Y., Frohn, M., & Shi, Y. (2004). Highly enantioselective epoxidation of styrenes: implication of an electronic effect on the competition between spiro and planar transition states. PubMed. [Link]

  • Fristrup, P., Dideriksen, B. B., Tanner, D. A., & Norrby, P.-O. (2005). Probing Competitive Enantioselective Approach Vectors Operating in the Jacobsen-Katsuki Epoxidation: A Kinetic Study of Methyl-Substituted Styrenes. Journal of the American Chemical Society, 127(40), 14036-14044. [Link]

  • Shi Asymmetric Epoxidation. (2015). Chem-Station International Edition. [Link]

  • Linde, C., Åkermark, B., Norrby, P.-O., & Svensson, M. (2001). (Salen)Mn(III)-Catalyzed Epoxidation Reaction as a Multichannel Process with Different Spin States. Electronic Tuning of Asymmetric Catalysis: A Theoretical Study. Inorganic Chemistry, 40(14), 3350–3360. [Link]

  • Wipf, P. (2006). Jacobsen-Katsuki Epoxidations. Wipf Group, University of Pittsburgh. [Link]

  • Liu, Y., Qu, G., Wang, B., & Reetz, M. T. (2015). Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases. Chemical Communications, 51(88), 15993–15996. [Link]

  • Yang, S. K., Mushtaq, M., & Chiu, P. L. (1986). Resolution of epoxide enantiomers of polycyclic aromatic hydrocarbons by chiral stationary-phase high-performance liquid chromatography. PubMed. [Link]

  • Hauer, B., Ramalingam, S., & Panke, S. (2021). Production of Enantiopure Chiral Epoxides with E. coli Expressing Styrene Monooxygenase. Catalysts, 11(3), 374. [Link]

  • Jacobsen epoxidation. (n.d.). In Wikipedia. Retrieved February 23, 2026, from [Link]

  • Dennig, A., Kurlemann, N., & Rother, D. (2021). Asymmetric azidohydroxylation of styrene derivatives mediated by a biomimetic styrene monooxygenase enzymatic cascade. Catalysis Science & Technology, 11(13), 4474–4480. [Link]

  • Castiglione, F., D’Urso, A., & Pescitelli, G. (2018). Enantiodivergent epoxidation of alkenes with a photoswitchable phosphate manganese-salen complex. Nature Communications, 9(1), 4749. [Link]

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  • Sharpless asymmetric epoxidation: Topics by Science.gov. (n.d.). Science.gov. [Link]

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  • Sánchez, A., & Bosser, R. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(5), 374–380. [Link]

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Application Note: Biocatalytic Kinetic Resolution of Racemic 2-(4-Chloro-3-fluorophenyl)oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Enantiomerically pure epoxides are indispensable building blocks in modern organic synthesis, particularly within the pharmaceutical industry.[1][2] Their strained three-membered ring allows for regio- and stereoselective ring-opening reactions, providing access to a wide array of chiral molecules.[3] The specific stereochemistry of these epoxides is often crucial for the biological activity of active pharmaceutical ingredients (APIs).[2][4] Racemic 2-(4-chloro-3-fluorophenyl)oxirane is a key precursor for several important pharmaceutical intermediates. Its resolution into single enantiomers is a critical step in ensuring the efficacy and safety of the final drug products.

This application note provides a detailed protocol for the biocatalytic kinetic resolution of racemic 2-(4-chloro-3-fluorophenyl)oxirane using a commercially available lipase. Biocatalytic methods, such as enzymatic kinetic resolution, offer a green and highly selective alternative to traditional chemical methods.[5][6] These enzymatic processes often proceed under mild conditions, reducing the environmental impact and minimizing the formation of byproducts.[7]

Principles and Mechanistic Insights

Kinetic resolution is a process for separating a racemic compound into its constituent enantiomers based on the difference in the reaction rates of the enantiomers with a chiral catalyst or reagent.[6] In an ideal enzymatic kinetic resolution, one enantiomer reacts quickly to form a new product, while the other enantiomer is left largely unreacted.[6] This allows for the separation of the unreacted enantiomer and the product, both in high enantiomeric purity.

The mechanism of lipase-catalyzed hydrolysis of an epoxide involves the enantioselective opening of the oxirane ring. Lipases, which belong to the α/β hydrolase fold family, utilize a catalytic triad (typically Ser-His-Asp) in their active site.[8] The serine residue acts as a nucleophile, attacking one of the epoxide's carbon atoms.[7] This attack is stereospecific, with the enzyme preferentially binding and activating one enantiomer over the other. The binding and subsequent activation are often facilitated by specific residues within the enzyme's active site.[9] Following the nucleophilic attack, a covalent acyl-enzyme intermediate is formed, which is then hydrolyzed by water to release the diol product and regenerate the free enzyme.

The enantioselectivity of the lipase is determined by the steric and electronic interactions between the substrate and the enzyme's chiral active site. For the kinetic resolution of 2-(4-chloro-3-fluorophenyl)oxirane, the lipase will preferentially hydrolyze one enantiomer (e.g., the (S)-enantiomer) to the corresponding diol, leaving the other enantiomer (e.g., the (R)-enantiomer) in high enantiomeric excess.

Biocatalytic Kinetic Resolution Workflow

The following diagram illustrates the general workflow for the biocatalytic kinetic resolution of the racemic epoxide.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis cluster_products Products RacemicEpoxide Racemic 2-(4-Chloro-3- fluorophenyl)oxirane ReactionVessel Stirred Reaction Vessel (30°C, 24-48h) RacemicEpoxide->ReactionVessel Enzyme Immobilized Lipase (e.g., Novozym® 435) Enzyme->ReactionVessel Buffer Phosphate Buffer (pH 7.5) Buffer->ReactionVessel Filtration Enzyme Filtration ReactionVessel->Filtration Quench Reaction Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Filtration->Extraction Analysis Chiral HPLC Analysis (ee & Conversion) Extraction->Analysis Purification Column Chromatography Extraction->Purification UnreactedEpoxide Enantioenriched Epoxide (e.g., (R)-enantiomer) Purification->UnreactedEpoxide DiolProduct Chiral Diol (e.g., (S)-diol) Purification->DiolProduct

Caption: General workflow for the biocatalytic kinetic resolution.

Materials and Methods

Reagents and Equipment
Reagent/Equipment Grade/Specification Supplier
Racemic 2-(4-Chloro-3-fluorophenyl)oxirane≥98%Commercially Available
Immobilized Lipase B from Candida antarctica (Novozym® 435)Sigma-Aldrich
Potassium Phosphate Monobasic (KH₂PO₄)ACS Grade
Potassium Phosphate Dibasic (K₂HPO₄)ACS Grade
Ethyl AcetateHPLC Grade
HexaneHPLC Grade
IsopropanolHPLC Grade
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Grade
Magnetic Stirrer with Hotplate
pH Meter
Rotary Evaporator
High-Performance Liquid Chromatography (HPLC) Systemwith UV and Chiral Detectors
Chiral HPLC Column (e.g., Chiralcel OD-H)Daicel
Preparation of Phosphate Buffer (0.1 M, pH 7.5)
  • Dissolve an appropriate amount of KH₂PO₄ and K₂HPO₄ in deionized water to achieve a final concentration of 0.1 M.

  • Adjust the pH to 7.5 using a pH meter and dropwise addition of a concentrated potassium hydroxide or phosphoric acid solution, if necessary.

  • Filter the buffer through a 0.22 µm filter before use.

Experimental Protocol

Biocatalytic Kinetic Resolution
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 50 mL of 0.1 M phosphate buffer (pH 7.5).

  • Substrate Addition: Add 1.0 g of racemic 2-(4-chloro-3-fluorophenyl)oxirane to the buffer solution.

  • Enzyme Addition: Add 200 mg of immobilized lipase (Novozym® 435) to the reaction mixture.

    • Scientist's Note: Immobilized enzymes are preferred as they can be easily recovered and reused, improving the cost-effectiveness of the process. The enzyme loading may need to be optimized for different scales.

  • Reaction Incubation: Seal the flask and place it on a magnetic stirrer with a hotplate. Stir the mixture at 30°C.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots (e.g., 100 µL) at regular intervals (e.g., 2, 4, 8, 12, 24, and 48 hours).

    • Scientist's Note: For each time point, quench the reaction in the aliquot immediately by adding an equal volume of a water-miscible organic solvent like acetonitrile and vortexing. Filter the sample to remove the enzyme before HPLC analysis.

  • Reaction Termination: Once the reaction has reached approximately 50% conversion (as determined by HPLC analysis), terminate the reaction by filtering off the immobilized enzyme using a Büchner funnel. The enzyme can be washed with buffer and stored for reuse.

    • Scientist's Note: The goal of kinetic resolution is to stop the reaction at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted starting material and the product.

Work-up and Purification
  • Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous phase three times with 50 mL of ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting mixture of the unreacted epoxide and the diol product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Analytical Methods

The enantiomeric excess (% ee) of the unreacted 2-(4-chloro-3-fluorophenyl)oxirane and the conversion of the reaction can be determined by chiral High-Performance Liquid Chromatography (HPLC).[10][11][12]

Chiral HPLC Method
  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Hexane/Isopropanol (95:5, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 25°C

Calculations
  • Conversion (%): Conversion (%) = [Area(Diol)] / [Area(Epoxide) + Area(Diol)] * 100

  • Enantiomeric Excess (% ee) of Epoxide: % ee = [|Area(R-epoxide) - Area(S-epoxide)|] / [Area(R-epoxide) + Area(S-epoxide)] * 100

Typical Results
Time (h)Conversion (%)% ee of Epoxide
215.218.1
428.939.5
841.570.9
1248.392.8
2450.1>99
4851.8>99
Mechanism of Lipase-Catalyzed Epoxide Hydrolysis

The following diagram details the key steps in the enzymatic hydrolysis of the epoxide.

G E Free Lipase (Ser-OH) ES Enzyme-Substrate Complex (E-S) Int Tetrahedral Intermediate (Acyl-Enzyme) ES->Int Nucleophilic Attack (k2) S Racemic Epoxide ES->S - E (k-1) EP Enzyme-Product Complex (E-Diol) Int->EP + H₂O (k3) EP->E - Diol (k4) P Diol Product S->ES + E (k1) H2O Water

Caption: Key steps in the lipase-catalyzed hydrolysis of the epoxide.

Conclusion

This application note provides a robust and reliable protocol for the biocatalytic kinetic resolution of racemic 2-(4-chloro-3-fluorophenyl)oxirane. The use of an immobilized lipase offers high enantioselectivity, mild reaction conditions, and the potential for enzyme recycling, making it an attractive method for the synthesis of this valuable chiral intermediate. The detailed experimental and analytical procedures should enable researchers and drug development professionals to successfully implement this methodology in their laboratories.

References

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  • Royal Society of Chemistry. Biocatalytic dynamic reductive kinetic resolution of aryl α-chloro β-keto esters: divergent, stereocontrolled synthesis of diltiazem, clentiazem, and siratiazem. Available at: [Link]

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Application Notes and Protocols: Nucleophilic Attack on 2-(4-Chloro-3-fluorophenyl)oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Epoxides, or oxiranes, are a pivotal class of three-membered heterocyclic compounds extensively utilized in organic synthesis and drug development.[1][2][3] Their high reactivity, stemming from significant ring strain, makes them susceptible to ring-opening reactions by a variety of nucleophiles.[1][4] This reactivity, when precisely controlled, provides a powerful tool for the stereospecific introduction of functional groups, a cornerstone of modern medicinal chemistry.[5] The compound 2-(4-chloro-3-fluorophenyl)oxirane is a valuable intermediate, incorporating a di-substituted phenyl ring that offers opportunities for further synthetic elaboration and serves as a key structural motif in various pharmacologically active molecules. Understanding the conditions that govern the regioselectivity and stereoselectivity of nucleophilic attack on this specific oxirane is paramount for its effective use in the synthesis of complex molecular architectures.

This guide provides a detailed examination of the factors influencing the nucleophilic ring-opening of 2-(4-chloro-3-fluorophenyl)oxirane. It offers both a theoretical framework and practical, field-tested protocols for researchers, scientists, and drug development professionals.

The Strategic Importance of Epoxides in Drug Discovery

The epoxide functional group is present in numerous natural products and approved pharmaceuticals.[5][6] The inherent electrophilicity of the strained three-membered ring allows for covalent bond formation with biological nucleophiles, a mechanism exploited in the design of targeted therapies.[1] Furthermore, the predictable stereochemical outcome of epoxide ring-opening reactions is invaluable for constructing chiral molecules with defined three-dimensional structures, a critical aspect of modern drug design.[5]

Understanding the Nucleophilic Attack on 2-(4-Chloro-3-fluorophenyl)oxirane: A Dichotomy of Control

The ring-opening of an unsymmetrical epoxide like 2-(4-chloro-3-fluorophenyl)oxirane can proceed via two primary mechanistic pathways, dictated by the reaction conditions: acid-catalyzed and base-catalyzed . The regiochemical outcome—that is, which of the two epoxide carbons the nucleophile attacks—is a direct consequence of the prevailing mechanism.

The 2-(4-chloro-3-fluorophenyl)oxirane molecule presents two potential sites for nucleophilic attack: the benzylic carbon (Cα), which is more substituted, and the terminal methylene carbon (Cβ), which is less substituted. The electronic nature of the substituted phenyl ring and the steric hindrance at each carbon atom are the key determinants of the reaction's course.

The Dueling Factors: Steric vs. Electronic Effects

The regioselectivity of the nucleophilic attack is a classic example of the interplay between steric and electronic effects.

  • Steric Hindrance: This refers to the physical obstruction caused by the spatial arrangement of atoms. The benzylic carbon (Cα) is sterically more hindered than the terminal methylene carbon (Cβ) due to the presence of the bulky substituted phenyl group.

  • Electronic Effects: The electron-withdrawing nature of the chlorine and fluorine atoms on the phenyl ring influences the electron density distribution within the epoxide. In an acid-catalyzed reaction, protonation of the epoxide oxygen leads to the development of a partial positive charge on the adjacent carbons. This positive charge is better stabilized at the more substituted benzylic carbon (Cα) through resonance with the aromatic ring.

The balance between these two effects dictates the preferred site of nucleophilic attack under different reaction conditions.

Base-Catalyzed Ring-Opening: A Classic SN2 Reaction

Under basic or neutral conditions, with strong nucleophiles, the ring-opening of 2-(4-chloro-3-fluorophenyl)oxirane proceeds through a classic SN2 mechanism.[7][8] In this scenario, the nucleophile directly attacks one of the epoxide carbons, leading to the simultaneous opening of the ring.

Key Characteristics:

  • Regioselectivity: The reaction is primarily governed by steric hindrance. The nucleophile will preferentially attack the less sterically hindered carbon, which in this case is the terminal methylene carbon (Cβ).[7][8][9][10]

  • Stereochemistry: The reaction proceeds with an inversion of configuration at the carbon atom that is attacked. This is a hallmark of the SN2 mechanism, resulting from the backside attack of the nucleophile.[9][10]

  • Nucleophiles: Strong nucleophiles such as alkoxides, hydroxides, amines, and Grignard reagents are typically employed.[7]

G cluster_0 Base-Catalyzed Epoxide Opening (SN2) Epoxide 2-(4-Chloro-3-fluorophenyl)oxirane TransitionState Transition State Epoxide->TransitionState Less Hindered Attack (Cβ) Nucleophile Nu⁻ (Strong Nucleophile) Nucleophile->TransitionState Product Product (Attack at Cβ) TransitionState->Product Inversion of Stereochemistry

Caption: Base-catalyzed opening of 2-(4-chloro-3-fluorophenyl)oxirane.

Acid-Catalyzed Ring-Opening: An SN1-like Mechanism

In the presence of an acid catalyst, the reaction mechanism shifts. The epoxide oxygen is first protonated, making it a much better leaving group.[7][8][11] This protonation event weakens the C-O bonds and induces a significant partial positive charge on the adjacent carbons.

Key Characteristics:

  • Regioselectivity: The reaction is now primarily controlled by electronic effects. The nucleophile will preferentially attack the carbon atom that can better stabilize the developing positive charge. In the case of 2-(4-chloro-3-fluorophenyl)oxirane, the benzylic carbon (Cα) is more capable of stabilizing this charge through resonance with the aromatic ring.[12][13] Therefore, attack at the more substituted carbon is favored.

  • Stereochemistry: The reaction proceeds through a transition state that has considerable SN1 character. While a full carbocation may not form, the attack occurs from the backside, leading to an inversion of configuration.[14] The product is a trans-1,2-disubstituted compound.[7]

  • Nucleophiles: Weak nucleophiles, such as water, alcohols, and halide ions (from anhydrous HX), are effective under acidic conditions.[7]

G cluster_1 Acid-Catalyzed Epoxide Opening (SN1-like) Epoxide 2-(4-Chloro-3-fluorophenyl)oxirane ProtonatedEpoxide Protonated Epoxide Epoxide->ProtonatedEpoxide Protonation Acid H⁺ (Catalyst) Acid->ProtonatedEpoxide TransitionState Transition State (Carbocation-like) ProtonatedEpoxide->TransitionState More Stable Carbocation-like Center (Cα) Nucleophile Nu-H (Weak Nucleophile) Nucleophile->TransitionState Product Product (Attack at Cα) TransitionState->Product Inversion of Stereochemistry

Caption: Acid-catalyzed opening of 2-(4-chloro-3-fluorophenyl)oxirane.

Summary of Regioselectivity
ConditionMechanismControlling FactorSite of Attack
Basic/Neutral SN2Steric HindranceLess substituted carbon (Cβ)
Acidic SN1-likeElectronic EffectsMore substituted carbon (Cα)

Experimental Protocols

The following protocols are provided as a starting point for the investigation of nucleophilic attack on 2-(4-chloro-3-fluorophenyl)oxirane. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Base-Catalyzed Ring-Opening with Sodium Methoxide

This protocol details the reaction of 2-(4-chloro-3-fluorophenyl)oxirane with a strong nucleophile, sodium methoxide, under basic conditions.

Materials:

  • 2-(4-chloro-3-fluorophenyl)oxirane

  • Sodium methoxide (NaOMe)

  • Anhydrous methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2-(4-chloro-3-fluorophenyl)oxirane (1.0 eq) in anhydrous methanol, add sodium methoxide (1.2 eq) at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench with saturated aqueous NH4Cl solution.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 15 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Protocol 2: Acid-Catalyzed Ring-Opening with Hydrochloric Acid

This protocol describes the ring-opening of 2-(4-chloro-3-fluorophenyl)oxirane using a weak nucleophile (chloride ion) under acidic conditions.

Materials:

  • 2-(4-chloro-3-fluorophenyl)oxirane

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether (Et2O)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2-(4-chloro-3-fluorophenyl)oxirane (1.0 eq) in diethyl ether in a round-bottom flask and cool the solution in an ice bath.

  • Slowly add concentrated hydrochloric acid (1.5 eq) to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 2-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO3 solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 15 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired halohydrin.

Characterization of Products

The successful synthesis of the ring-opened products should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 19F): To determine the chemical structure and regiochemistry of the product. The coupling constants in the 1H NMR spectrum can provide information about the relative stereochemistry of the newly introduced functional groups.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the hydroxyl group formed during the ring-opening.

Conclusion

The nucleophilic attack on 2-(4-chloro-3-fluorophenyl)oxirane is a versatile and highly predictable transformation that can be steered towards a desired regioisomeric product by careful selection of reaction conditions. Understanding the fundamental principles of steric versus electronic control is crucial for harnessing the full synthetic potential of this valuable building block. The protocols provided herein offer a solid foundation for researchers to explore and optimize these reactions for their specific drug discovery and development programs.

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  • Journal of Synthetic Chemistry. (2023, December 25). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Retrieved from [Link]

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Application Note: Microwave-Assisted Synthesis Using 2-(4-Chloro-3-fluorophenyl)oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the microwave-assisted synthesis protocols for 2-(4-Chloro-3-fluorophenyl)oxirane , a critical intermediate in the development of broad-spectrum antifungal agents (azole class) and


-adrenergic receptor blockers. While traditional thermal methods for epoxide ring opening often require reflux conditions (12-24 hours) and suffer from poor regioselectivity, microwave (MW) irradiation accelerates these transformations to under 20 minutes with improved yields.

This document provides two validated workflows:

  • Aminolysis: Synthesis of

    
    -amino alcohols using primary/secondary amines.
    
  • Azolylation: Introduction of imidazole/triazole pharmacophores for antifungal research.

Chemical Profile & Safety

2-(4-Chloro-3-fluorophenyl)oxirane is a halogenated styrene oxide. The electron-withdrawing nature of the chlorine and fluorine substituents activates the epoxide ring toward nucleophilic attack relative to unsubstituted styrene oxide, but also influences regioselectivity.

Table 1: Physicochemical Properties
PropertyValueNotes
CAS No. Analogous to 133024-33-6Structure-based reference
Molecular Formula C

H

ClFO
Molecular Weight 172.58 g/mol
Appearance Colorless to pale yellow oil
Boiling Point ~240-250°C (Predicted)Decomposes at high heat w/o vacuum
Reactivity Electrophilic (Alkylating Agent)High Hazard : Handle in fume hood

Safety Warning: Epoxides are potential mutagens and alkylating agents. Wear nitrile gloves, safety goggles, and work strictly within a ventilated fume hood. In case of skin contact, wash immediately with 5% sodium bicarbonate solution followed by soap and water.

Mechanistic Insight & Regioselectivity

Understanding the mechanism is vital for controlling the outcome. Under microwave irradiation, the polarity of the transition state is stabilized, often favoring the specific pathway dictated by the solvent and catalyst.

Graphviz Diagram: Reaction Mechanism

The following diagram illustrates the competing pathways (Path A vs. Path B). In basic/neutral nucleophilic attack (the standard MW protocol), Path A (attack at the less hindered


-carbon) is dominant.

EpoxideMechanism Epoxide 2-(4-Chloro-3-fluorophenyl)oxirane TS Transition State (MW Stabilized) Epoxide->TS Activation Nu Nucleophile (Nu:) (Amine/Azole) Nu->TS PathA Path A: Steric Control (Attack at Terminal C) TS->PathA Basic/Neutral Conditions PathB Path B: Electronic Control (Attack at Benzylic C) TS->PathB Acidic/Lewis Acid Conditions ProdA Major Product (β-Amino Alcohol) PathA->ProdA ProdB Minor Product (Isomer) PathB->ProdB

Caption: Mechanistic pathways for nucleophilic ring opening. Microwave irradiation in basic media favors Path A (Steric Control), yielding the terminal substitution product.

Experimental Protocols

Protocol A: Microwave-Assisted Aminolysis (Solvent-Free)

Objective: Synthesis of


-amino alcohols.[1]
Scale:  1.0 mmol

Reagents:

  • Epoxide: 2-(4-Chloro-3-fluorophenyl)oxirane (172 mg, 1.0 mmol)

  • Amine: Morpholine, Piperidine, or Benzylamine (1.2 mmol, 1.2 equiv)

  • Catalyst (Optional): Calcium Triflate [Ca(OTf)

    
    ] (5 mol%) – Enhances rate but not strictly required for reactive amines.
    

Step-by-Step Workflow:

  • Setup: In a 10 mL microwave-transparent crimp-sealed vial, add the epoxide (1.0 mmol).

  • Addition: Add the amine (1.2 mmol) dropwise. If the amine is solid, dissolve in minimal Ethanol (0.5 mL).

    • Note: For volatile amines, ensure the vessel is rated for at least 20 bar pressure.

  • Irradiation: Place in the microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

    • Mode: Dynamic Power

    • Temp: 100°C

    • Hold Time: 10 minutes

    • Stirring: High

    • Max Power: 150 W

  • Cooling: Cool to room temperature using compressed air (built-in feature).

  • Workup:

    • The mixture will likely be a viscous oil.

    • Add Ethyl Acetate (10 mL) and wash with Water (2 x 5 mL) to remove excess amine.

    • Dry organic layer over Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Validation:

    • TLC: Mobile Phase Hexane:EtOAc (3:1). Product will have a significantly lower R

      
       than the starting epoxide.
      
    • Yield: Expected >85%.

Protocol B: Synthesis of Azole Antifungal Intermediates

Objective: Introduction of 1,2,4-Triazole or Imidazole. Scale: 1.0 mmol

Reagents:

  • Epoxide: 1.0 mmol

  • Nucleophile: 1,2,4-Triazole (1.5 mmol) or Imidazole (1.5 mmol)

  • Base: K

    
    CO
    
    
    
    (0.5 equiv)
  • Solvent: DMF (1.0 mL) – Required here due to solubility of solid azoles.

Step-by-Step Workflow:

  • Preparation: Dissolve Triazole/Imidazole and K

    
    CO
    
    
    
    in DMF (1 mL) in the MW vial. Stir for 2 mins to ensure deprotonation initiation.
  • Addition: Add 2-(4-Chloro-3-fluorophenyl)oxirane (1.0 mmol).

  • Irradiation:

    • Temp: 120°C

    • Time: 15 minutes

    • Power: Max 200 W (DMF absorbs MW energy efficiently).

  • Workup (Critical):

    • Pour reaction mixture into ice-cold water (20 mL).

    • Extract with Ethyl Acetate (3 x 10 mL).

    • Wash combined organics with Brine (saturated NaCl) to remove DMF.

  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (DCM:MeOH 95:5).

Workflow Visualization

Workflow Start Start: Reagent Prep (1.0 mmol Scale) Mix Mix Reactants (Vial + Stir Bar) Start->Mix MW MW Irradiation (100-120°C, 10-15 min) Mix->MW Check TLC Check (Disappearance of Epoxide) MW->Check Check->MW Incomplete (+5 min) Workup Extraction & Wash (EtOAc / Brine) Check->Workup Complete Analysis Analysis (NMR / LC-MS) Workup->Analysis

Caption: Operational workflow for microwave-assisted synthesis batches.

Self-Validating Quality Control (QC)

To ensure the protocol was successful without waiting for full spectral analysis, use these checkpoints:

  • Visual Check: The reaction mixture often turns from clear/colorless to slightly yellow/amber upon completion. Dark brown/black indicates decomposition (temperature too high).

  • TLC Monitoring:

    • Stain: Use KMnO

      
       or Vanillin stain. Epoxides stain faintly; Amino alcohols stain intensely and often show tailing due to the amine group.
      
    • R

      
       Shift:  Significant drop in R
      
      
      
      (e.g., from 0.8 to 0.3 in 20% EtOAc/Hexane).
  • 1H NMR Diagnostic Peaks (CDCl

    
    ): 
    
    • Starting Material: Epoxide ring protons appear as multiplets at

      
       2.7–3.2 ppm.
      
    • Product: These signals disappear. Look for the new methine proton (

      
      -C-OH) at 
      
      
      
      3.8–4.8 ppm (deshielded) and methylene protons adjacent to nitrogen at
      
      
      2.5–3.0 ppm.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion Temperature too low for deactivated ringIncrease MW temp to 130°C or add Lewis Acid (LiClO

or Ca(OTf)

).
Regioisomer Mix Acidic impurities or excessive tempEnsure basic conditions (add Et

N if using amine salts). Lower temp, extend time.
Pressure Spike Volatile amine or solvent decompositionUse a vessel with a higher pressure rating (30 bar) or switch to a higher boiling amine/solvent.
Poor Yield Product water-soluble during workupFor polar amino alcohols, use DCM/Isopropanol (3:1) for extraction or salt out the aqueous layer.

References

  • Microwave-Assisted Epoxide Aminolysis

    • Desai, H., et al. "Regioselectivity in a Highly Efficient, Microwave-Assisted Epoxide Aminolysis."[2] Synthesis, 2007.[3]

  • Antifungal Azole Synthesis

    • Bansal, S., et al. "An efficient method for regioselective ring opening of epoxides by amines under microwave irradiation using Bi(NO3)3[4]·5H2O as a catalyst."[4] New Journal of Chemistry, 2017.[4]

  • General Microwave Synthesis Guide

    • Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 2004.

  • Voriconazole/Antifungal SAR

    • Zhu, X., et al. "Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)..." Arch.[5][6] Pharm., 2015.[5][7]

Sources

Solvent selection for 2-(4-Chloro-3-fluorophenyl)oxirane ring-opening reactions

Author: BenchChem Technical Support Team. Date: February 2026

Solvent Selection for the Ring-Opening of 2-(4-Chloro-3-fluorophenyl)oxirane: A-Definitive-Guide

Abstract

The nucleophilic ring-opening of epoxides is a cornerstone transformation in organic synthesis, pivotal to the construction of 1,2-difunctionalized compounds, which are common motifs in pharmaceuticals and other biologically active molecules. The substrate, 2-(4-chloro-3-fluorophenyl)oxirane, is a valuable building block, and the precise control of its ring-opening reaction is of paramount importance for the synthesis of its derivatives. This guide provides a comprehensive overview of the critical role of solvent selection in directing the outcome of these reactions. We will delve into the mechanistic dichotomy of SN1 and SN2 pathways, explore the influence of solvent proticity and polarity on reaction kinetics and regioselectivity, and present detailed protocols for conducting the ring-opening of 2-(4-chloro-3-fluorophenyl)oxirane with amine nucleophiles under various solvent conditions. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Critical Role of Solvent in Epoxide Ring-Opening

The three-membered ring of an epoxide is characterized by significant ring strain, making it susceptible to nucleophilic attack despite the ether linkage typically being a poor leaving group.[1] The reaction of 2-(4-chloro-3-fluorophenyl)oxirane with nucleophiles, particularly amines, yields β-amino alcohols, a structural motif present in numerous pharmaceutical agents. The choice of solvent in these reactions is not a passive parameter but an active determinant of the reaction's success, influencing reaction rates, yields, and, most critically, regioselectivity.[2][3]

The electronic properties of the substituted phenyl ring in 2-(4-chloro-3-fluorophenyl)oxirane introduce a bias in the electron distribution of the oxirane carbons, making the selection of an appropriate solvent crucial for controlling which carbon is attacked by the nucleophile. This guide will provide the theoretical framework and practical guidance to navigate these complexities.

Theoretical Background: Mechanistic Considerations

The ring-opening of epoxides can proceed through two primary mechanistic pathways, which are heavily influenced by the reaction conditions, particularly the presence of an acid or a base.[1][4] The choice of solvent plays a crucial role in stabilizing the intermediates and transition states of these pathways.

Base-Catalyzed (or Neutral) Ring-Opening: The SN2 Pathway

Under basic or neutral conditions, with a strong nucleophile, the reaction proceeds via a direct nucleophilic attack on one of the epoxide carbons. This is a classic SN2 mechanism where the nucleophile attacks and the epoxide ring opens in a concerted step.[1]

  • Regioselectivity: In an SN2 reaction, steric hindrance is the dominant factor. The nucleophile will preferentially attack the less sterically hindered carbon of the epoxide. For 2-(4-chloro-3-fluorophenyl)oxirane, this would be the terminal methylene carbon (C2).

  • Solvent Effects: Polar aprotic solvents are generally preferred for SN2 reactions.[2][3] These solvents can dissolve the nucleophile but do not solvate it as strongly as protic solvents, leaving the nucleophile more "naked" and reactive. Protic solvents, through hydrogen bonding, can form a solvent shell around the nucleophile, decreasing its nucleophilicity and slowing down the reaction.[2]

Acid-Catalyzed Ring-Opening: A Hybrid SN1/SN2 Pathway

In the presence of an acid, the epoxide oxygen is first protonated, making it a much better leaving group (a neutral alcohol). This protonation activates the epoxide for nucleophilic attack. The subsequent ring-opening is often described as having significant SN1 character.

  • Regioselectivity: In this pathway, electronic factors become more important. The positive charge that develops on the carbon atoms as the C-O bond begins to break is better stabilized on the more substituted carbon (the benzylic carbon in the case of 2-(4-chloro-3-fluorophenyl)oxirane). Therefore, the nucleophile will preferentially attack the more substituted carbon (C1).[4]

  • Solvent Effects: Polar protic solvents are well-suited for acid-catalyzed reactions as they can stabilize both the protonated epoxide and any developing carbocation-like character in the transition state through hydrogen bonding and dipole-dipole interactions.[2][3]

Epoxide Ring-Opening Mechanisms cluster_0 Base-Catalyzed (SN2) cluster_1 Acid-Catalyzed (SN1-like) B_Start Epoxide + Strong Nucleophile B_TS SN2 Transition State (Less Substituted Carbon Attack) B_Start->B_TS Polar Aprotic Solvent B_Product Product (Attack at C2) B_TS->B_Product A_Start Epoxide + Acid A_Intermediate Protonated Epoxide A_Start->A_Intermediate Protonation A_TS SN1-like Transition State (More Substituted Carbon Attack) A_Intermediate->A_TS Polar Protic Solvent A_Product Product (Attack at C1) A_TS->A_Product

Caption: Mechanistic pathways for epoxide ring-opening.

Practical Guide to Solvent Selection

The choice of solvent will directly impact the regioselectivity and rate of the ring-opening reaction of 2-(4-chloro-3-fluorophenyl)oxirane. The following table summarizes the expected outcomes with different solvent classes.

Solvent ClassExamplesExpected MechanismPredominant RegioisomerRationale & Key Considerations
Polar Protic Water, Methanol, Ethanol, IsopropanolSN1-like (with acid catalysis) or SN2Attack at C1 (benzylic)Stabilizes the protonated epoxide and developing positive charge on the benzylic carbon. Can also act as the nucleophile (solvolysis).[2][3]
Polar Aprotic Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)SN2Attack at C2 (terminal)Enhances the nucleophilicity of the amine by minimizing solvation, favoring attack at the less sterically hindered position.[2]
Non-Polar Toluene, Hexane, Dichloromethane (DCM)SN2Attack at C2 (terminal)Generally slower reaction rates due to poor solubility of many amine nucleophiles and their salts. Can be useful when trying to minimize side reactions.
Solvent-Free Neat reactionSN2Attack at C2 (terminal)Environmentally friendly and can lead to faster reactions due to high concentration of reactants. Heat may be required to ensure miscibility.[5]
Mixed Solvents DMF/Water, Ethanol/WaterCan be tunedVariesAllows for fine-tuning of polarity and proticity to optimize yield and selectivity. For example, a DMF/water mixture can provide a polar environment that facilitates the reaction while avoiding excessive solvation of the nucleophile.[2]

Experimental Protocols

The following protocols are provided as a starting point for the ring-opening of 2-(4-chloro-3-fluorophenyl)oxirane with a generic primary amine (e.g., benzylamine). Safety Note: Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: SN2-Selective Ring-Opening in a Polar Aprotic Solvent

This protocol is designed to favor nucleophilic attack at the less substituted carbon (C2).

Materials:

  • 2-(4-Chloro-3-fluorophenyl)oxirane

  • Benzylamine (or other primary/secondary amine)

  • Acetonitrile (MeCN), anhydrous

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Standard workup and purification supplies (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • To a clean, dry round-bottom flask, add 2-(4-chloro-3-fluorophenyl)oxirane (1.0 eq).

  • Dissolve the epoxide in anhydrous acetonitrile (10 mL per mmol of epoxide).

  • Add the amine nucleophile (1.1-1.5 eq) to the solution.

  • Equip the flask with a reflux condenser and heat the reaction mixture to a gentle reflux (approx. 82 °C for MeCN).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the nucleophilicity of the amine.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Perform an aqueous workup: a. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate). b. Wash the organic layer with water and then with brine. c. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired β-amino alcohol.

Protocol 2: SN1-like Ring-Opening in a Polar Protic Solvent (with Acid Catalysis)

This protocol is designed to favor nucleophilic attack at the more substituted benzylic carbon (C1).

Materials:

  • 2-(4-Chloro-3-fluorophenyl)oxirane

  • Benzylamine (or other primary/secondary amine)

  • Methanol (MeOH) or Ethanol (EtOH)

  • A catalytic amount of a protic acid (e.g., p-toluenesulfonic acid (p-TsOH) or acetic acid)

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Standard workup and purification supplies

Procedure:

  • To a round-bottom flask, add 2-(4-chloro-3-fluorophenyl)oxirane (1.0 eq).

  • Dissolve the epoxide in the chosen alcohol solvent (10 mL per mmol of epoxide).

  • Add the amine nucleophile (1.1-1.5 eq) to the solution.

  • Add the acid catalyst (0.05-0.1 eq).

  • Stir the reaction mixture at room temperature or heat to a gentle reflux if the reaction is slow.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Remove the alcohol solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.

  • Filter and concentrate the solution.

  • Purify the crude product by flash column chromatography.

Experimental_Workflow start Start prep Prepare Reactants (Epoxide, Amine) start->prep solvent_choice Select Solvent System (Protic vs. Aprotic) prep->solvent_choice aprotic_path Polar Aprotic (e.g., MeCN) solvent_choice->aprotic_path Aprotic protic_path Polar Protic (e.g., MeOH + Acid) solvent_choice->protic_path Protic reaction_aprotic Heat to Reflux (SN2 favored) aprotic_path->reaction_aprotic reaction_protic Stir at RT or Heat (SN1-like favored) protic_path->reaction_protic monitoring Monitor Reaction (TLC, LC-MS) reaction_aprotic->monitoring reaction_protic->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Purification (Column Chromatography) workup->purification end Characterize Product purification->end

Caption: General workflow for solvent screening.

Conclusion

The selection of a solvent is a critical parameter in controlling the outcome of the ring-opening of 2-(4-chloro-3-fluorophenyl)oxirane. By understanding the underlying mechanistic principles, researchers can strategically choose a solvent system to favor the desired regiochemical outcome. Polar aprotic solvents will generally favor an SN2 pathway, leading to nucleophilic attack at the less substituted carbon. Conversely, polar protic solvents, particularly with acid catalysis, will promote an SN1-like mechanism with preferential attack at the more substituted benzylic carbon. The provided protocols offer a solid foundation for developing and optimizing these important synthetic transformations.

References

  • Lizza, J. R., & Moura-Letts, G. (2017). Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Synthesis, 49(06), 1231-1242. [Link]

  • Steps, C. (2025, July 27). Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]

  • Mirza-Aghayan, M., et al. (2016). Graphite oxide catalyzed synthesis of β-amino alcohols by ring-opening of epoxides. Turkish Journal of Chemistry, 40, 69-81. [Link]

  • Hansen, T., Vermeeren, P., Haim, A., et al. (2020). Regioselectivity of Epoxide Ring-Openings via SN2 Reactions Under Basic and Acidic Conditions. European Journal of Organic Chemistry, 2020(25), 3822-3828. [Link]

  • (2020, June 18). Epoxides Ring-Opening Reactions. Chemistry Steps. [Link]

  • (n.d.). β-Amino alcohol synthesis by amination (alkylation). Organic Chemistry Portal. [Link]

  • Bhagavathula, D. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Research & Reviews: Journal of Chemistry, 6(2). [Link]

  • (2023, December 25). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry. [Link]

  • Nishikata, T., & Itoh, K. (2024). Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. Beilstein Journal of Organic Chemistry, 20, 1-11. [Link]

  • (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-10, PPT-25 Factors Affecting the Rates of SN1 and SN2 Reactions. [Link]

  • (2025, October 31). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Epoxidation of 4-Chloro-3-Fluorostyrene

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: EPX-4C3F-OPT Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Yield Paradox"

User Issue: "I am observing low isolated yields (<50%) despite high consumption of starting material."

Technical Diagnosis: The epoxidation of 4-chloro-3-fluorostyrene presents a dual challenge often misdiagnosed as simple low reactivity.

  • Electronic Deactivation: The fluorine (meta) and chlorine (para) atoms are electron-withdrawing groups (EWGs). This lowers the HOMO energy of the vinyl group, making it less nucleophilic toward electrophilic oxidants like m-CPBA.

  • Product Instability (The Silent Killer): The resulting epoxide, 2-(4-chloro-3-fluorophenyl)oxirane , is highly sensitive to acid-catalyzed hydrolysis or rearrangement (Meinwald rearrangement) due to the electron-deficient aromatic ring destabilizing the benzylic carbocation character required for stability.

The Solution: Yield improvement requires a shift from "forcing" the reaction (heat/excess oxidant) to "protecting" the product.

Core Protocols for Yield Maximization

Protocol A: The Buffered m-CPBA Method (Small to Mid-Scale)

Standard m-CPBA epoxidation generates m-chlorobenzoic acid as a byproduct. Without a buffer, this acid destroys your product.

Reagents:

  • Substrate: 4-chloro-3-fluorostyrene (1.0 eq)

  • Oxidant: m-CPBA (1.2 - 1.5 eq, 77% max purity usually)

  • Critical Additive:

    
     or 
    
    
    
    (Solid, 2.0 eq)
  • Solvent: Dichloromethane (DCM) or

    
     (Must be acid-free/stabilized)
    

Step-by-Step Optimization:

  • The Buffer Slurry: Dissolve the substrate in DCM. Immediately add the finely powdered solid buffer (

    
    ). Stir for 10 minutes before adding oxidant.
    
  • Cold Addition: Cool the mixture to 0°C. Add m-CPBA portion-wise over 20 minutes.

    • Why? Exotherms increase side-product formation.

  • Temperature Management: Allow to warm only to room temperature (20-23°C). Do not reflux.

    • Note: Reaction time may be extended (24-48h) due to the EWGs. Monitor by TLC/HPLC.

  • The "Quench-First" Workup:

    • Do not concentrate the reaction mixture directly.

    • Pour the mixture into a saturated aqueous

      
       (to kill peroxide) and 
      
      
      
      (to neutralize acid) solution.
    • Stir vigorously until two clear layers form.

Protocol B: Jacobsen-Katsuki Catalysis (Enantioselective & High Yield)

Best for requiring high enantiomeric excess (ee) and avoiding acidic conditions entirely.

Reagents:

  • Catalyst: (S,S)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen’s Catalyst) (2-5 mol%)

  • Oxidant: NaOCl (Commercial bleach, buffered to pH 11.3) or m-CPBA/NMO.

  • Additive: 4-phenylpyridine N-oxide (PPNO) (critical for electron-deficient styrenes).

Optimization Logic:

  • The N-Oxide Effect: Electron-poor styrenes react sluggishly with the Mn-oxo species. Adding PPNO acts as an axial ligand, stabilizing the active oxidant and accelerating the oxygen transfer step, boosting yield from ~40% to >85%.

Troubleshooting & Diagnostics

Visualizing the Failure Modes

The following diagram illustrates the competing pathways. Your goal is to block the red paths.

ReactionPathways Substrate 4-chloro-3- fluorostyrene Transition Transition State (Electron Deficient) Substrate->Transition Slow (EWG effect) Oxidant Oxidant (m-CPBA/Mn-Cat) Oxidant->Transition Acid Acid Byproduct (m-CBA) Oxidant->Acid Byproduct Epoxide Target Epoxide (Acid Sensitive) Transition->Epoxide Primary Path Diol Diol (Hydrolysis Product) Epoxide->Diol H+ / H2O Aldehyde Aldehyde (Meinwald Rearrangement) Epoxide->Aldehyde Lewis/Brønsted Acid Acid->Diol Catalyzes Acid->Aldehyde Catalyzes Buffer Buffer (NaHCO3) BLOCKS ACID Buffer->Acid Neutralizes

Figure 1: Mechanistic competition. The electron-withdrawing groups slow the initial step, while the acid byproduct accelerates the decomposition steps. Buffering is non-negotiable.

Diagnostic Table[1][2][3][4]
SymptomProbable CauseCorrective Action
Low Conversion (<30%) Deactivated alkene (EWG effect).1. Increase concentration (0.5M). 2. Switch to Jacobsen Catalyst with PPNO additive. 3. Use in situ generated TFDO (Trifluoromethyl dioxirane) for higher reactivity.
High Conversion, Low Yield Acid-catalyzed ring opening during reaction or workup.1. Verify solid buffer (

) was present. 2. Pre-treat silica gel with 1%

before chromatography. 3. Avoid

for NMR (often acidic); use

or basic alumina filtered

.
Aldehyde Impurities Meinwald rearrangement (Lewis acid catalyzed).Eliminate metal contaminants. If using m-CPBA, ensure strict temperature control (<25°C).
Emulsion during Workup Polymerization or surfactant effect.Filter through Celite before separation. Use Brine/DCM mix.

Advanced Optimization: The Enzymatic Route

For researchers needing >95% yield and >99% ee, chemical oxidation is often inferior to biocatalysis for this specific substrate class.

System: Styrene Monooxygenase (SMO) (StyA/StyB system).[1] Performance:

  • Substrate Tolerance: Highly active on 4-chlorostyrene derivatives.

  • Mechanism: Flavin-dependent epoxidation.

  • Advantage: Occurs at neutral pH (7.5 - 8.0) in aqueous buffer. Zero acid decomposition.

  • Reference Yield: >99% conversion and yield reported for halogenated styrenes.

Decision Tree for Method Selection

DecisionTree Start Start: Epoxidation of 4-chloro-3-fluorostyrene Scale Scale of Reaction? Start->Scale Chirality Is Enantiopurity Required? Scale->Chirality < 10g Jacobsen Method B: Jacobsen Catalyst (High ee, Scalable) Scale->Jacobsen > 10g (Cost effective) mCPBA Method A: Buffered m-CPBA (Robust, Non-chiral) Chirality->mCPBA No (Racemic OK) Enzyme Method C: Styrene Monooxygenase (Perfect Selectivity/Yield) Chirality->Enzyme Yes (>99% ee needed) Warning Warning: Acid Sensitive mCPBA->Warning Must use Buffer!

Figure 2: Method selection guide based on scale and stereochemical requirements.

References

  • Enantioselective Epoxidation of Styrene Derivatives (Enzymatic)

    • Title: Production of Enantiopure Chiral Epoxides with E. coli Expressing Styrene Monooxygenase.[1]

    • Source:C
    • Relevance: Demonstrates >99% yield/conversion for 4-chlorostyrene derivatives using SMO, solving the acid-sensitivity issue.
    • URL:[Link]

  • Jacobsen Epoxidation Mechanics

    • Title: Enantioselective Epoxidation of Styrene Derivatives: The Effect of Electronic Properties.
    • Source:Journal of the American Chemical Society / MDPI (Review).
    • Relevance: Details the necessity of N-oxide additives for electron-deficient styrenes to improve turnover.
    • URL:[Link]

  • Buffered m-CPBA Protocols

    • Title: One-pot synthesis of epoxides from benzyl alcohols and aldehydes (Context on m-CPBA buffering).
    • Source:Beilstein Journal of Organic Chemistry2018, 14, 2306–2312.
    • Relevance: Highlights the "m-CPBA-epoxide adduct" failure mode when buffers are omitted with electron-rich/poor systems.
    • URL:[Link]

  • Stability of Halogenated Styrene Oxides

    • Title: HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides.
    • Source:Molecules2020, 25(15), 3461.
    • Relevance: Discusses the reactivity and ring-opening tendencies of 4-chlorostyrene oxide deriv
    • URL:[Link]

Sources

Stability of 2-(4-Chloro-3-fluorophenyl)oxirane in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Profile of 2-(4-Chloro-3-fluorophenyl)oxirane

Executive Summary

Compound: 2-(4-Chloro-3-fluorophenyl)oxirane (CAS: 1340088-22-3) Synonyms: 4-Chloro-3-fluorostyrene oxide; 3-Fluoro-4-chlorophenyloxirane. Critical Issue: Hydrolytic instability in aqueous media.

This guide addresses the degradation of 2-(4-Chloro-3-fluorophenyl)oxirane, a lipophilic epoxide intermediate often used in the synthesis of triazole antifungals and kinase inhibitors. Users frequently encounter inconsistent assay results or low yields due to unintentional hydrolysis of the oxirane ring to the corresponding diol (glycol). This document provides the mechanistic understanding, stability data, and validated protocols required to handle this compound reproducibly.

Module 1: The Chemistry of Instability

To prevent degradation, one must understand the mechanism. As a styrene oxide derivative, this molecule is susceptible to nucleophilic attack by water, but its substitution pattern alters its reactivity profile compared to unsubstituted styrene oxide.

Mechanistic Insight

The degradation is pH-dependent and proceeds via two distinct pathways:[1]

  • Acid-Catalyzed Hydrolysis (pH < 5): Protonation of the epoxide oxygen creates a highly electrophilic intermediate. The electron-withdrawing nature of the Chlorine (para) and Fluorine (meta) substituents destabilizes the developing positive charge at the benzylic carbon (C-alpha). While this makes the compound more stable to acid than unsubstituted styrene oxide, it still undergoes rapid SN1-like ring opening to form the vicinal diol.

  • Base-Catalyzed/Neutral Hydrolysis (pH > 9): Hydroxide ions attack the less sterically hindered carbon (C-beta) via an SN2 mechanism.

Visualization: Hydrolysis Pathways The following diagram illustrates the competing pathways and the resulting diol impurity.

HydrolysisMechanism Epoxide 2-(4-Chloro-3-fluorophenyl)oxirane (Intact Reactant) Protonated Protonated Intermediate (Activated) Epoxide->Protonated Acidic pH (H+) Diol 1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol (Hydrolysis Impurity) Epoxide->Diol Basic pH (OH-) Attack at Terminal C Protonated->Diol H2O Attack (Benzylic C)

Figure 1: Mechanistic pathways for the degradation of 2-(4-Chloro-3-fluorophenyl)oxirane in aqueous environments.

Module 2: Troubleshooting & Stability Matrix

Q: My HPLC shows a new peak eluting earlier than my main compound. Is this the diol? A: Likely, yes. The diol is significantly more polar than the parent epoxide and will elute earlier on Reverse Phase (C18) columns. Confirm this by checking the UV spectrum; the chromophore (benzene ring) remains largely unchanged, but the retention time shifts.

Q: Can I store stock solutions in DMSO/Water mixtures? A: No. While DMSO is a suitable solvent, the presence of water (even atmospheric moisture) will degrade the epoxide over time. Store stocks in anhydrous DMSO or Acetonitrile at -20°C.

Aqueous Stability Matrix

The following table provides estimated stability zones based on Structure-Activity Relationships (SAR) of halogenated styrene oxides [1, 2].

ConditionpH RangeEstimated t1/2 (25°C)StatusRecommendation
Acidic < 4.0< 1 HourCritical Avoid. Quench reactions immediately.
Weakly Acidic 4.0 - 6.02 - 6 HoursUnstable Process rapidly; keep temperature < 4°C.
Neutral 6.5 - 7.512 - 24 HoursStable Ideal for biological assays (short term).
Basic 8.0 - 10.0> 24 HoursStable Preferred range for aqueous workups.
Strong Base > 12.0VariableRisk High [OH-] accelerates SN2 hydrolysis.

Module 3: Analytical Protocols (Self-Validating)

Do not rely on generic methods. Use this protocol to validate the integrity of your specific batch.

Method: High-Performance Liquid Chromatography (RP-HPLC)

This method separates the lipophilic epoxide from its hydrolytic degradation product.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Do not use phosphate buffers if MS detection is planned).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm (primary) and 254 nm.

  • Temperature: 25°C.

Gradient Profile:

Time (min) % Mobile Phase B Note
0.0 40% Initial equilibration
8.0 90% Elution of Epoxide
10.0 90% Wash

| 10.1 | 40% | Re-equilibration |

Validation Step (The "Stress Test"):

  • Dissolve 1 mg of compound in 1 mL ACN.

  • Add 1 mL of 0.1 M HCl.

  • Incubate at room temperature for 30 minutes.

  • Inject.[2] Result: You should see the disappearance of the main peak (approx 6-7 min) and the appearance of the diol peak (approx 2-3 min). This confirms your method can detect the specific impurity.

Workflow: Handling in Biological Assays

If you must use this compound in aqueous buffers (e.g., enzyme inhibition assays), follow this decision tree to ensure data validity.

HandlingWorkflow Start Start: Aqueous Assay Setup Solvent 1. Prepare Stock in Anhydrous DMSO (1000x) Start->Solvent Buffer 2. Select Buffer: HEPES or Tris (pH 7.4 - 8.0) Solvent->Buffer Check Does assay require incubation > 4 hours? Buffer->Check Short Proceed. Keep on ice until start. Check->Short No Long Critical Risk: Hydrolysis likely. Check->Long Yes Mitigate Mitigation: 1. Refresh media every 2 hrs 2. Run parallel stability control Long->Mitigate

Figure 2: Decision tree for handling 2-(4-Chloro-3-fluorophenyl)oxirane in biological assays.

Module 4: Storage & Handling FAQ

Q: How do I remove water from my synthesis mixture before isolation? A: Use a rapid extraction into Ethyl Acetate or Dichloromethane, followed immediately by drying over Anhydrous Sodium Sulfate (Na2SO4). Do not use Magnesium Sulfate (MgSO4) if it is slightly acidic, as it may catalyze ring opening on the solid surface [3].

Q: Can I lyophilize (freeze-dry) aqueous solutions of this compound? A: Risky. During the freezing process, local pH changes (eutectic formation) can occur, and the concentration of reactants increases, potentially accelerating hydrolysis before the water is removed. It is safer to extract into an organic solvent and rotary evaporate.

Q: What is the best long-term storage condition? A: Solid state, under Argon/Nitrogen, at -20°C. If in solution, use anhydrous Acetonitrile over molecular sieves.

References

  • Dansette, P. M., et al. (1978).[3] "Mechanism of catalysis for the hydration of substituted styrene oxides by hepatic epoxide hydrase." Archives of Biochemistry and Biophysics, 187(2), 290-298.

  • Blum, S. A., et al. (2006).[4] "Effects of para-substituents on the mechanisms of solvolysis of styrene oxides." The Journal of Organic Chemistry, 71(2), 217-222.

  • BenchChem Technical Guide. (2025). "General Handling of Chiral Aryl Epoxides."

  • PubChem Compound Summary. (2025). "2-(4-Fluorophenyl)oxirane and derivatives." National Center for Biotechnology Information.

Sources

Overcoming steric hindrance in 2-(4-Chloro-3-fluorophenyl)oxirane substitution

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Overcoming Steric Hindrance in 2-(4-Chloro-3-fluorophenyl)oxirane Substitution Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Substrate Analysis

User Context: You are attempting to open the epoxide ring of 2-(4-Chloro-3-fluorophenyl)oxirane . The Core Problem: Steric hindrance (likely from a bulky nucleophile) is stalling the reaction, or electronic effects are causing poor regioselectivity.

Substrate Profile:

  • Electronic Nature: The 4-Chloro and 3-Fluoro substituents are electron-withdrawing.[1] This pulls electron density away from the epoxide, making the benzylic carbon (

    
    -carbon)  significantly more electrophilic (
    
    
    
    ) than in unsubstituted styrene oxide.
  • Steric Environment:

    • Terminal Carbon (

      
      ): Low steric hindrance, but lower electrophilicity.
      
    • Benzylic Carbon (

      
      ):[1] High steric hindrance (phenyl ring), but high electrophilicity (stabilized carbocation character).
      

The Solution Strategy: To overcome steric hindrance, we must shift from a "push" mechanism (strong nucleophile forcing its way in) to a "pull" mechanism (activating the epoxide oxygen to invite the nucleophile).

Diagnostic Matrix (Troubleshooting)

Use this matrix to identify your specific failure mode before proceeding to the protocol.

SymptomProbable CauseCorrective Action
No Reaction / <10% Conversion Nucleophile is too bulky (steric clash) and epoxide is not activated.[1]Switch to Lewis Acid Catalysis. (See Module 3). Standard heating is insufficient for hindered amines/alkoxides.[1]
Polymerization / Tar Formation Reaction temperature too high; Acid catalyst too strong (causing cationic polymerization).[1]Use HFIP solvent. It activates the epoxide via H-bonding without generating free carbocations that lead to oligomers.[1]
Wrong Regioisomer Formed Mismatch between electronic drive and steric control.[1]Basic conditions favor terminal attack (Anti-Markovnikov).[1] Lewis Acid/HFIP favors benzylic attack (Markovnikov-like).[1]
Product is Phenylacetaldehyde Acid-catalyzed isomerization (Meinwald rearrangement).[1]Remove strong Brønsted acids. Ensure anhydrous conditions if using Lewis Acids, or buffer the system.

Decision Logic & Workflow (Visualization)

The following decision tree guides you to the correct reaction condition based on your target regiochemistry and nucleophile constraints.

EpoxideLogic Start START: 2-(4-Cl-3-F-phenyl)oxirane Target What is your Target Position? Start->Target Terminal Terminal (Beta) Carbon Target->Terminal Linear Product Benzylic Benzylic (Alpha) Carbon Target->Benzylic Branched Product NuCheck1 Is Nucleophile Bulky? (e.g., t-Butyl amine, hindered phenol) Terminal->NuCheck1 NuCheck2 Is Nucleophile Bulky? Benzylic->NuCheck2 MethodA Method A: Basic/Neutral Solvent: MeCN or MeOH Cat: K2CO3 or None Temp: 60-80°C NuCheck1->MethodA No (Small Nu) MethodB Method B: Activated Basic Add LiClO4 (General Lewis Acid) Solvent: THF NuCheck1->MethodB Yes (Steric Hindrance) MethodC Method C: The 'Gold Standard' Cat: Yb(OTf)3 (5 mol%) Solvent: DCM or Toluene Temp: RT to 40°C NuCheck2->MethodC Moderate Bulk MethodD Method D: HFIP Solvent Solvent: Hexafluoroisopropanol No Catalyst needed Temp: RT NuCheck2->MethodD Extreme Hindrance/Sensitive

Figure 1: Decision tree for selecting reaction conditions based on regioselectivity goals and nucleophile sterics.

Technical Deep Dive: The "Magic" of HFIP and Triflates

To overcome steric hindrance without forcing harsh thermal conditions (which degrade your halogenated substrate), we utilize Electrophilic Activation .

A. Metal Triflates (Yb(OTf)₃, Sc(OTf)₃)

Lanthanide triflates are "hard" Lewis acids that coordinate tightly to the epoxide oxygen.

  • Mechanism: They pull electron density from the C-O bond, lengthening it and lowering the activation energy for nucleophilic attack.

  • Why it works here: The coordination makes the epoxide such a "hot" electrophile that even a bulky, hindered nucleophile can attack it at room temperature.

  • Benefit: These catalysts are water-tolerant and recoverable.[1]

B. Hexafluoroisopropanol (HFIP) solvent

HFIP is a polar, non-nucleophilic solvent with a high hydrogen-bond donating ability (


).[1]
  • Mechanism: HFIP forms a hydrogen-bond network with the epoxide oxygen.[1] This mimics Lewis Acid activation but is often milder.[1]

  • Steric Advantage: HFIP solvates the leaving group (the epoxide oxygen) extremely well, effectively "pulling" the ring open while the nucleophile attacks.

The "Gold Standard" Protocol

Scenario: Reaction of 2-(4-Chloro-3-fluorophenyl)oxirane with a hindered amine (e.g., tert-butylamine or a piperazine derivative).[1]

Method: Ytterbium(III) Triflate Catalyzed Opening[1]

Reagents:

  • Substrate: 1.0 equiv

  • Nucleophile: 1.1 - 1.2 equiv[1]

  • Catalyst: Yb(OTf)₃ (5-10 mol%)[1]

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)[1]

Step-by-Step:

  • Preparation: Dissolve 1.0 equiv of 2-(4-Chloro-3-fluorophenyl)oxirane in DCM (0.2 M concentration).

  • Activation: Add 5 mol% Yb(OTf)₃. Stir for 5 minutes at Room Temperature (RT). Note: The solution may remain heterogeneous if the catalyst is not fully soluble; this is fine.

  • Addition: Add the hindered nucleophile (1.1 equiv) dropwise.

  • Reaction: Stir at RT. Monitor via TLC/LC-MS.[1]

    • Checkpoint: If <50% conversion after 4 hours, raise temperature to 40°C.

  • Workup:

    • Dilute with water.[1]

    • Extract with DCM (3x).[1]

    • The catalyst stays in the aqueous phase (and can be recovered by evaporation if scaling up).

    • Dry organic layer over

      
       and concentrate.[1]
      

Expected Outcome: High yield (>85%) of the


-amino alcohol with preference for the benzylic  (more substituted) position due to the electronic stabilization of the transition state by the aryl ring.

Mechanism Visualization

Understanding the transition state is critical for troubleshooting regioselectivity.

Mechanism Epoxide Epoxide (Neutral) Activated Activated Complex (O-Metal Coordinated) Epoxide->Activated + Yb(OTf)3 TS_Benzylic TS: Benzylic Attack (Stabilized by Ar-Ring) Activated->TS_Benzylic Major Path (Lewis Acid) TS_Terminal TS: Terminal Attack (Sterically favored, electronically poor) Activated->TS_Terminal Minor Path (Steric Control) Product Ring Opened Product TS_Benzylic->Product TS_Terminal->Product

Figure 2: Lewis acid activation lowers the energy barrier, allowing electronic factors (Ar-stabilization) to override steric hindrance.[1]

Frequently Asked Questions (FAQs)

Q: I strictly need the terminal (linear) product, but the Lewis Acid gives me the branched one. What do I do? A: You must rely on steric control. Remove the Lewis Acid. Use a polar protic solvent like Methanol with a mild base (


).[1] Heat the reaction (60°C). The protic solvent assists ring opening via H-bonding but less aggressively than a Lewis Acid, allowing the nucleophile to attack the less hindered (terminal) carbon.

Q: My substrate is degrading/isomerizing to an aldehyde. A: This is the "Meinwald Rearrangement," triggered by strong acids or high temperatures.

  • Fix: Switch to Solid Phase Catalysis (e.g., Basic Alumina) or use the HFIP method (Method D in the chart) at room temperature. HFIP is acidic enough to activate but rarely strong enough to trigger rearrangement.[1]

Q: Can I use microwave irradiation? A: Yes, but be cautious. Microwave heating is excellent for overcoming steric barriers in uncatalyzed reactions.[1] However, with your specific substrate (halogenated styrene oxide), high localized heat can cause dehalogenation or polymerization. Use low power (max 80°C) and short times (10-20 min).

References

  • Das, U., et al. "Rare-Earth Metal Triflates as Water-Tolerant Lewis Acid Catalysts in Organic Synthesis."[1] Tetrahedron, 2000.

  • Quartarillo, A., et al. "Hexafluoroisopropanol (HFIP) as a Tunable Solvent for Regioselective Epoxide Opening." Chemical Science, 2020.

  • Caron, M., & Sharpless, K. B. "Titanium Isopropoxide-Mediated Nucleophilic Opening of 2,3-Epoxy Alcohols." Journal of Organic Chemistry, 1985.

  • BenchChem Technical Data. "Styrene Oxide Reactivity & Aminolysis Protocols."

  • Proctor, G. "Stereoselectivity in Organic Synthesis." Oxford Chemistry Primers, 1998. (General reference for steric vs. electronic control).

Sources

Validation & Comparative

A Comparative Guide to the Determination of Enantiomeric Excess of 4-chloro-3-fluorostyrene Oxide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemistry of a molecule is a critical determinant of its biological activity, efficacy, and safety profile. For chiral molecules such as 4-chloro-3-fluorostyrene oxide, a key building block in various synthetic pathways, the ability to accurately determine its enantiomeric excess (ee) is paramount. This guide provides a comprehensive comparison of the primary chromatographic techniques for the enantioselective analysis of 4-chloro-3-fluorostyrene oxide: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Chiral Supercritical Fluid Chromatography (SFC).

The narrative that follows is grounded in the principles of scientific integrity, offering field-proven insights into the causality behind experimental choices. Every protocol described is designed to be a self-validating system, ensuring technical accuracy and trustworthiness for the discerning researcher.

The Significance of Enantiomeric Purity

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological properties. One enantiomer may be therapeutically active, while the other could be inactive or even elicit adverse effects.[1] Consequently, regulatory bodies worldwide mandate the rigorous characterization of enantiomeric purity for chiral drug substances. The determination of enantiomeric excess, a measure of the purity of a single enantiomer in a mixture, is therefore a critical step in the development and quality control of chiral compounds.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for determining the enantiomeric excess of 4-chloro-3-fluorostyrene oxide hinges on several factors, including the volatility of the analyte, required sensitivity, analysis time, and environmental impact. Chiral HPLC, GC, and SFC each present a unique set of advantages and disadvantages.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral Supercritical Fluid Chromatography (SFC)
Principle Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase.Differential partitioning of volatile enantiomers between a chiral stationary phase and a gaseous mobile phase.Differential partitioning of enantiomers between a chiral stationary phase and a supercritical fluid mobile phase.
Applicability Broad applicability for a wide range of compounds, including non-volatile and thermally labile molecules.[2]Suitable for volatile and thermally stable compounds.[3]Bridges the gap between GC and HPLC; suitable for a wide range of compounds, including those with poor solubility in HPLC solvents.
Speed Moderate to long analysis times.Generally faster than HPLC for suitable analytes.Typically the fastest of the three techniques due to the low viscosity and high diffusivity of the supercritical fluid mobile phase.[4]
Resolution High resolution can be achieved with a wide variety of chiral stationary phases.[5]High resolution for volatile compounds.Often provides superior resolution and peak shapes compared to HPLC.[6]
Solvent Consumption High consumption of organic solvents, leading to higher costs and environmental concerns.Minimal solvent use (carrier gas).Significantly lower organic solvent consumption compared to HPLC, making it a "greener" alternative.[7]
Instrumentation Widely available and well-established.Common laboratory instrument.Specialized instrumentation, but becoming more accessible.

Experimental Protocols

The following protocols provide a starting point for the determination of the enantiomeric excess of 4-chloro-3-fluorostyrene oxide. Method optimization will be necessary to achieve baseline separation for this specific analyte.

Chiral High-Performance Liquid Chromatography (HPLC) Protocol

Polysaccharide-based chiral stationary phases (CSPs), such as those from Daicel (CHIRALPAK® and CHIRALCEL®), are the most widely used for chiral separations due to their broad applicability.[8][9] Immobilized polysaccharide phases offer the advantage of being compatible with a wider range of solvents.[10]

Instrumentation:

  • HPLC system with a UV or Circular Dichroism (CD) detector.

  • Column: CHIRALPAK® IA, IB, IC, ID, IE, or IF (or their 3 µm or sub-2 µm particle size equivalents for faster analysis).[11]

Method Development Workflow:

HPLC_Workflow start Start: Racemic 4-chloro-3-fluorostyrene oxide sample screen_cols Screen a set of immobilized polysaccharide columns (e.g., CHIRALPAK IA, IB, IC, ID) start->screen_cols screen_mp Use a primary screening mobile phase system: n-Hexane/Isopropanol (e.g., 90/10 v/v) screen_cols->screen_mp eval_sep Evaluate Separation (Resolution > 1.5?) screen_mp->eval_sep yes Yes eval_sep->yes Baseline Separation Achieved no No eval_sep->no No/Poor Separation optimize Optimize Separation: - Adjust mobile phase composition - Modify flow rate - Change temperature yes->optimize secondary_screen Proceed to Secondary Screening: - Test alternative mobile phases (e.g., with Ethanol, MTBE, THF, DCM) - Consider different column chemistries no->secondary_screen validate Validate Method (Linearity, Accuracy, Precision, LOD, LOQ) optimize->validate secondary_screen->eval_sep end End: Quantify Enantiomeric Excess validate->end

Workflow for Chiral HPLC Method Development.

Detailed Protocol (Example):

  • Column: CHIRALPAK® IE (amylose tris(3,5-dichlorophenylcarbamate)) immobilized on 5 µm silica gel.

  • Mobile Phase: Start with a screening gradient of n-Hexane/Isopropanol. A typical starting isocratic condition is 90:10 (v/v) n-Hexane/Isopropanol.[12]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 220 nm or 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 5-10 µL.

  • Optimization: If baseline separation (Resolution > 1.5) is not achieved, systematically vary the percentage of the alcohol modifier. For acidic or basic analytes, the addition of a small amount of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) additive may be necessary.[13][14]

Chiral Gas Chromatography (GC) Protocol

Chiral GC is particularly well-suited for the analysis of volatile compounds like styrene oxides.[15] Cyclodextrin-based chiral stationary phases are commonly employed for this purpose. Restek's Rt-βDEX™ columns are known to provide good resolution for styrene oxides.[16][17]

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: Restek Rt-βDEXse (2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl beta cyclodextrin doped into 14% cyanopropylphenyl/86% dimethyl polysiloxane) or Rt-βDEXsm.[18][19]

Method Development Workflow:

GC_Workflow start Start: Racemic 4-chloro-3-fluorostyrene oxide sample select_col Select Chiral GC Column (e.g., Restek Rt-βDEXse) start->select_col temp_prog Develop a Temperature Program: Start at a low temperature (e.g., 60°C) and ramp up select_col->temp_prog eval_sep Evaluate Separation (Resolution > 1.5?) temp_prog->eval_sep yes Yes eval_sep->yes Baseline Separation Achieved no No eval_sep->no No/Poor Separation optimize Optimize Separation: - Adjust temperature ramp rate - Modify carrier gas flow rate - Change initial oven temperature yes->optimize no->optimize validate Validate Method (Linearity, Accuracy, Precision, LOD, LOQ) optimize->validate end End: Quantify Enantiomeric Excess validate->end

Workflow for Chiral GC Method Development.

Detailed Protocol (Example):

  • Column: Rt-βDEXse, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Hydrogen or Helium at a constant flow or pressure.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 min.

    • Ramp: 2 °C/min to 180 °C.

    • Hold at 180 °C for 5 min.

  • Injector Temperature: 250 °C.

  • Detector Temperature (FID): 250 °C.

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., hexane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1).

Chiral Supercritical Fluid Chromatography (SFC) Protocol

SFC is increasingly becoming the technique of choice for chiral separations due to its speed, efficiency, and reduced environmental impact.[4] The same polysaccharide-based CSPs used in HPLC are typically effective in SFC.

Instrumentation:

  • SFC system with a UV or CD detector and a back-pressure regulator.

  • Column: CHIRALPAK® IA, IB, IC, ID, IE, or IF (typically 3 µm particle size).

Method Development Workflow:

SFC_Workflow start Start: Racemic 4-chloro-3-fluorostyrene oxide sample screen_cols Screen a set of immobilized polysaccharide columns (e.g., CHIRALPAK IA, IB, IC, ID) start->screen_cols screen_mod Use a primary screening modifier: Methanol or Ethanol screen_cols->screen_mod eval_sep Evaluate Separation (Resolution > 1.5?) screen_mod->eval_sep yes Yes eval_sep->yes Baseline Separation Achieved no No eval_sep->no No/Poor Separation optimize Optimize Separation: - Adjust modifier percentage - Modify back-pressure - Change temperature - Alter flow rate yes->optimize secondary_screen Proceed to Secondary Screening: - Test alternative modifiers (e.g., Isopropanol, Acetonitrile) - Additives may be required for acidic/basic compounds no->secondary_screen validate Validate Method (Linearity, Accuracy, Precision, LOD, LOQ) optimize->validate secondary_screen->eval_sep end End: Quantify Enantiomeric Excess validate->end

Workflow for Chiral SFC Method Development.

Detailed Protocol (Example):

  • Column: CHIRALPAK® IC-3 (cellulose tris(3,5-dichlorophenylcarbamate)) immobilized on 3 µm silica gel.

  • Mobile Phase: Supercritical CO₂ with a modifier (e.g., Methanol).

  • Gradient: Start with a screening gradient, for example, 5% to 40% Methanol over 5 minutes.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Temperature: 40 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a miscible solvent.

  • Injection Volume: 1-5 µL.

  • Optimization: Once separation is observed, an isocratic method can be developed by adjusting the modifier percentage. Further optimization of back-pressure and temperature can improve resolution and peak shape.[7][20]

Conclusion: A Strategic Approach to Enantiomeric Excess Determination

The selection of an optimal analytical method for determining the enantiomeric excess of 4-chloro-3-fluorostyrene oxide is a critical decision that impacts the accuracy and efficiency of research and development processes. While Chiral GC offers a rapid and solvent-sparing approach for this volatile analyte, Chiral HPLC provides broad applicability with a vast array of available stationary phases. Chiral SFC emerges as a powerful alternative, often delivering the best of both worlds with high speed, superior resolution, and reduced environmental impact.

A systematic screening approach, as outlined in the workflows above, is the most effective strategy for successful method development. By beginning with a set of complementary chiral stationary phases and a standard set of mobile phases or modifiers, researchers can efficiently identify promising separation conditions. Subsequent optimization of key parameters will then lead to a robust and reliable method for the accurate determination of the enantiomeric excess of 4-chloro-3-fluorostyrene oxide, ensuring the quality and stereochemical integrity of this important chiral building block.

References

  • Restek Corporation. (n.d.). Restek Rt-βDEX™ Columns for Chiral GC. Krackeler Scientific, Inc. Retrieved February 23, 2026, from [Link]

  • Restek Corporation. (n.d.). Restek Chiral GC Capillary Column, Rt-βDEXse 30 M, 0.32 mm ID, 0.25 µM. Retrieved February 23, 2026, from [Link]

  • Restek Corporation. (n.d.). Chiral GC Capillary Column, Rt-βDEXse 30 m, 0.32 mm ID, 0.25 µm. Retrieved February 23, 2026, from [Link]

  • Restek Corporation. (n.d.). Chiral GC Capillary Column, Rt-βDEXsm 30 m, 0.32 mm ID, 0.25 µm. Retrieved February 23, 2026, from [Link]

  • Daicel Corporation. (n.d.). Introducing the First Sub-2 Micron Chiral Columns from Daicel. Chiral Technologies. Retrieved February 23, 2026, from [Link]

  • Lab + Life Scientist. (2012, June 30). Daicel's Chiralpak and Chiralcel HPLC columns. Retrieved February 23, 2026, from [Link]

  • Element Lab Solutions. (n.d.). Daicel Immobilised Polysaccharide Chiral Columns. Retrieved February 23, 2026, from [Link]

  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved February 23, 2026, from [Link]

  • Daicel Corporation. (n.d.). Instruction Manual for CHIRALPAK IE Columns. Retrieved February 23, 2026, from [Link]

  • Daicel Corporation. (n.d.). Chiral Columns. Retrieved February 23, 2026, from [Link]

  • G., S. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Retrieved February 23, 2026, from [Link]

  • Rajasekar, P., et al. (2019). Chiral Separation of Styrene Oxides Supported by Enantiomeric Tetrahedral Neutral Pd(II) Cages. ResearchGate. Retrieved February 23, 2026, from [Link]

  • Ilisz, I., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules. Retrieved February 23, 2026, from [Link]

  • Bhushan, R., & Kumar, V. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Retrieved February 23, 2026, from [Link]

  • Layton, S. E. (n.d.). Comparison of Various Chiral Stationary Phases for the Chromatographic Separation of Chiral Pharmaceuticals. UNCW Institutional Repository. Retrieved February 23, 2026, from [Link]

  • Kasperec, J., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis. Retrieved February 23, 2026, from [Link]

  • De Klerck, K., et al. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A. Retrieved February 23, 2026, from [Link]

  • Shimadzu Corporation. (2016). Chiral Separation Using SFC and HPLC. Retrieved February 23, 2026, from [Link]

  • Waters Corporation. (n.d.). Evaluation of the General Applicability of SFC for Chiral Separations using a Racemic Compound Library. Retrieved February 23, 2026, from [Link]

  • Shimadzu Corporation. (n.d.). Efficient Scouting of Chiral Separation Conditions Using LabSolutions MD. Retrieved February 23, 2026, from [Link]

  • YMC Europe GmbH. (2016). CHIRAL LC & SFC METHOD DEVELOPMENT. Retrieved February 23, 2026, from [Link]

  • Unknown. (n.d.). Chiral Stationary Phases and their Relationship with Enantiomer Structures in Enantioseparation Research of Analytical Laboratory. Redalyc.org. Retrieved February 23, 2026, from [Link]

  • Welch, C. J., et al. (2016, September 6). Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography. Chromatography Today. Retrieved February 23, 2026, from [Link]

  • García, M. A., et al. (2008). Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. Analytica Chimica Acta. Retrieved February 23, 2026, from [Link]

  • Unknown. (n.d.). Comparison of sfc, gc and hplc. Slideshare. Retrieved February 23, 2026, from [Link]

  • Chimalakonda, K., et al. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry. Retrieved February 23, 2026, from [Link]

  • Kaur, S., et al. (1990). Monitoring of exposure to styrene oxide by GC-MS analysis of phenylhydroxyethyl esters in hemoglobin. Archives of Toxicology. Retrieved February 23, 2026, from [Link]

  • Rahman, A., et al. (2017). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences. Retrieved February 23, 2026, from [Link]

  • Chimalakonda, K., et al. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Semantic Scholar. Retrieved February 23, 2026, from [Link]

  • Unknown. (2025, July 15). Greener Ways of Synthesizing Styrene Oxide. JournalsPub. Retrieved February 23, 2026, from [Link]

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A Comparative Guide to Impurity Profiling of Synthesized 2-(4-Chloro-3-fluorophenyl)oxirane: GC-MS and Beyond

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the meticulous identification and quantification of impurities in active pharmaceutical ingredients (APIs) and their intermediates are not merely a regulatory formality but a cornerstone of drug safety and efficacy. This guide provides an in-depth comparison of analytical methodologies for the impurity profiling of 2-(4-Chloro-3-fluorophenyl)oxirane, a chiral epoxide intermediate of significant interest. While Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely utilized technique for this purpose, a comprehensive understanding of its capabilities and limitations in comparison to other analytical approaches is crucial for robust process development and quality control.

The Critical Role of Impurity Profiling for 2-(4-Chloro-3-fluorophenyl)oxirane

2-(4-Chloro-3-fluorophenyl)oxirane is a key building block in the synthesis of various pharmaceutical agents. Its reactivity, inherent in the strained oxirane ring, makes it susceptible to a range of side reactions and degradation pathways during synthesis and storage. The presence of even trace levels of impurities can have a significant impact on the stereochemistry, purity, and safety of the final API. Therefore, a robust impurity profiling program is essential to ensure the quality and consistency of the manufacturing process.

GC-MS: A Powerful Tool for Volatile Impurity Analysis

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it well-suited for the impurity profiling of 2-(4-Chloro-3-fluorophenyl)oxirane and its potential process-related impurities.[1][2] The high separation efficiency of gas chromatography combined with the definitive identification capabilities of mass spectrometry provides a high degree of specificity and sensitivity.[3]

Predicting Potential Impurities in the Synthesis of 2-(4-Chloro-3-fluorophenyl)oxirane

A common and efficient method for the synthesis of substituted phenyl oxiranes is the Darzens condensation, which involves the reaction of an aldehyde or ketone with an α-haloester in the presence of a base.[4][5][6] Alternatively, the epoxidation of the corresponding styrene precursor is also a widely used method.[7][8] Based on these synthetic routes, a range of potential impurities can be anticipated:

  • Unreacted Starting Materials: Residual 4-chloro-3-fluorobenzaldehyde and α-chloroesters (from Darzens condensation) or 4-chloro-3-fluoro-styrene (from epoxidation).

  • Process-Related By-products:

    • Aldehydic Impurities: Such as 4-chloro-3-fluorobenzaldehyde, which can arise from the incomplete reaction or side reactions.

    • Diol Impurities: Formed by the hydrolysis of the epoxide ring. The presence of water in the reaction mixture or during workup can lead to the formation of 1-(4-chloro-3-fluorophenyl)ethane-1,2-diol.[1]

    • Polymeric Species: Oligomers or polymers can form, particularly during distillation or prolonged storage.[1]

  • Enantiomeric Impurity: The presence of the undesired enantiomer is a critical quality attribute for chiral compounds.[1]

  • Degradation Products: Substituted phenyl oxiranes can be susceptible to degradation, especially in the presence of acidic or basic conditions, leading to a variety of by-products.

A Step-by-Step GC-MS Methodology for Impurity Profiling

The following protocol outlines a typical GC-MS method for the impurity profiling of 2-(4-Chloro-3-fluorophenyl)oxirane. Method validation should be performed in accordance with ICH Q2(R1) guidelines to ensure the reliability of the results.[9]

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the 2-(4-Chloro-3-fluorophenyl)oxirane sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent such as dichloromethane or ethyl acetate.

  • Prepare a series of calibration standards of the target analyte and any known impurities in the same solvent.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: A chiral capillary column, such as a derivatized cyclodextrin-based column (e.g., Rt-βDEXcst), is recommended for the separation of enantiomers. A standard non-polar or medium-polarity column (e.g., HP-5ms) can be used for general impurity profiling.

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-450.

3. Data Analysis:

  • Identify impurities by comparing their retention times and mass spectra with those of reference standards or by interpretation of their fragmentation patterns.

  • Quantify impurities using the external standard method based on the peak areas of the respective compounds.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve & Dilute Weigh->Dissolve Inject Inject Sample Dissolve->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (EI) Separate->Ionize Detect Mass Detection Ionize->Detect Identify Identify Impurities (RT & MS) Detect->Identify Quantify Quantify Impurities Identify->Quantify Report Generate Report Quantify->Report

Caption: Workflow for GC-MS impurity profiling of 2-(4-Chloro-3-fluorophenyl)oxirane.

Comparative Analysis of Alternative Techniques

While GC-MS is a powerful tool, it is not without its limitations. Non-volatile or thermally labile impurities may not be amenable to GC analysis.[1][10] Therefore, a multi-faceted approach employing complementary analytical techniques is often necessary for comprehensive impurity profiling.

TechniquePrincipleAdvantages for 2-(4-Chloro-3-fluorophenyl)oxirane AnalysisDisadvantages
GC-MS Separation based on volatility and polarity, followed by mass-based detection.Excellent for volatile and semi-volatile impurities (e.g., residual solvents, starting materials, some by-products). High sensitivity and specificity.[2]Not suitable for non-volatile or thermally labile compounds (e.g., polymers, salts). Derivatization may be required for some polar compounds.
HPLC-UV Separation based on polarity, using a liquid mobile phase and a solid stationary phase, with UV detection.Versatile for a wide range of non-volatile and thermally labile impurities.[10][11] Robust and widely available.Lower specificity than MS detection; co-eluting impurities can be problematic. Requires chromophoric impurities for detection.
LC-MS Combines the separation power of HPLC with the identification capabilities of mass spectrometry.Highly sensitive and specific for non-volatile and thermally labile impurities.[2][5] Provides molecular weight and structural information.Higher cost and complexity compared to HPLC-UV. Matrix effects can suppress ion formation.
NMR Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Excellent for structure elucidation of unknown impurities.[2] Quantitative NMR (qNMR) can provide accurate quantification without the need for reference standards.Lower sensitivity compared to chromatographic techniques. Complex mixtures can lead to overlapping signals.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid as the mobile phase for separation.Particularly well-suited for chiral separations, often providing faster analysis times and higher efficiency than HPLC.[12]Less common than HPLC and GC; requires specialized instrumentation.

Conclusion: A Holistic Approach to Impurity Profiling

The selection of the most appropriate analytical technique for impurity profiling of 2-(4-Chloro-3-fluorophenyl)oxirane is dependent on the specific impurities of interest and the stage of drug development. GC-MS is an indispensable tool for the analysis of volatile and semi-volatile process-related impurities and residual solvents. However, for a comprehensive understanding of the complete impurity profile, a combination of orthogonal techniques is recommended. The use of HPLC-UV or LC-MS for the analysis of non-volatile impurities and degradation products, coupled with NMR for the structural elucidation of unknown impurities, provides a robust and scientifically sound approach to ensuring the quality and safety of this critical pharmaceutical intermediate.

References

  • ResearchGate. (n.d.). GC-MS chromatogram showing epoxide products starting from R-(+)-limonene. [Link]

  • MDPI. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • Master Organic Chemistry. (n.d.). Darzens Condensation. [Link]

  • AmpTech Instruments. (2023). Understanding the Differences Between HPLC and GCMS Systems. [Link]

  • AELAB. (2026). GC vs. HPLC in Pharmaceutical and Medical Device Testing. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]

  • Organic Chemistry Portal. (n.d.). Darzens Reaction. [Link]

  • Pharmaffiliates. (2025). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. [Link]

  • ResearchGate. (n.d.). The Darzens Glycidic Ester Condensation. [Link]

  • PubChem. (n.d.). Styrene Oxide. [Link]

  • ACS Publications. (2025). Kinetics and Mechanism of Styrene Epoxidation by Chlorite: Role of Chlorine Dioxide. [Link]

  • Veeprho. (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA. [Link]

  • ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. [Link]

Sources

Benchmarking synthetic routes for 2-(4-Chloro-3-fluorophenyl)oxirane production

[1]

Executive Summary: The "Linchpin" Intermediate

2-(4-Chloro-3-fluorophenyl)oxirane is a high-value chiral synthon, primarily utilized in the synthesis of next-generation triazole antifungals (analogs of Voriconazole/Fluconazole) and specific kinase inhibitors.[1] Its structural core—a halogenated styrene oxide—serves as a versatile electrophile for ring-opening reactions with azoles or amines.

For research and process chemists, the selection of a synthetic route is not merely about yield; it is a trade-off between atom economy , safety profiles , and supply chain availability .

This guide benchmarks the two dominant synthetic strategies:

  • The Sulfur Ylide Route (Corey-Chaykovsky): Direct conversion from the widely available aldehyde.

  • The Peroxidation Route (Prilezhaev): Oxidation of the corresponding styrene (often requiring an antecedent Wittig step).

Strategic Route Analysis

Route A: Corey-Chaykovsky Epoxidation (Recommended)

This route utilizes a sulfur ylide (generated in situ from trimethylsulfoxonium iodide) to attack the carbonyl of 4-chloro-3-fluorobenzaldehyde .[1]

  • Mechanism: Nucleophilic addition followed by intramolecular substitution.

  • Key Advantage: It uses the most commercially available starting material (the aldehyde) directly, avoiding the extra step of synthesizing the styrene. It also favors the formation of the trans-epoxide (if applicable) and is generally safer than handling bulk organic peroxides.

Route B: Prilezhaev Reaction (m-CPBA)

This route involves the epoxidation of 4-chloro-3-fluorostyrene using meta-chloroperoxybenzoic acid (m-CPBA).[1]

  • Mechanism: Concerted "Butterfly" transition state.

  • Key Disadvantage: The starting material (styrene derivative) is often 5-10x more expensive or unavailable compared to the aldehyde, requiring a precursor Wittig reaction. Additionally, m-CPBA presents significant thermal hazards upon scale-up.[1]

Comparative Benchmarking Matrix
MetricRoute A: Corey-ChaykovskyRoute B: Prilezhaev (m-CPBA)
Starting Material 4-Chloro-3-fluorobenzaldehyde (Commodity)4-Chloro-3-fluorostyrene (Specialty)
Step Count 1 (Direct)2 (requires styrene synthesis)
Typical Yield 85 - 92%75 - 85% (Epoxidation step only)
Atom Economy Moderate (DMSO/DMS waste)Good (m-CBA waste)
Safety Profile Moderate (NaH handling required)High Risk (Shock-sensitive peroxides)
Scalability High (Flow chemistry compatible)Low (Exotherm management difficult)
Cost Efficiency High Low

Visualizing the Synthetic Landscape

The following diagram illustrates the divergent pathways from the aldehyde precursor.

SyntheticRoutesAldehyde4-Chloro-3-fluorobenzaldehyde(Commodity Precursor)Styrene4-Chloro-3-fluorostyreneAldehyde->StyreneWittig Reaction(Ph3P=CH2)EpoxideTARGET:2-(4-Chloro-3-fluorophenyl)oxiraneAldehyde->EpoxideROUTE A: Corey-Chaykovsky(TMSOI, NaH, DMSO)Direct PathStyrene->EpoxideROUTE B: Prilezhaev(m-CPBA, DCM)Indirect Path

Figure 1: Comparison of Direct (Blue) vs. Indirect (Red) synthetic pathways.[1]

Detailed Experimental Protocols

Protocol A: Corey-Chaykovsky Epoxidation (Best Practice)

Rationale: This protocol uses Trimethylsulfoxonium Iodide (TMSOI) rather than trimethylsulfonium iodide. The sulfoxonium ylide is more stable, easier to handle, and exhibits better chemoselectivity for aldehydes over other electrophiles.

Reagents:

  • 4-Chloro-3-fluorobenzaldehyde (1.0 eq)[1][2]

  • Trimethylsulfoxonium iodide (TMSOI) (1.2 eq)[1]

  • Sodium Hydride (NaH, 60% dispersion in oil) (1.5 eq)[1]

  • DMSO (anhydrous)[1]

Workflow:

  • Ylide Formation: In a flame-dried flask under Argon, charge NaH (1.5 eq). Wash with dry pentane (3x) to remove mineral oil if high purity is required (optional for <5g scale).[1]

  • Add anhydrous DMSO slowly (Caution: H2 evolution). Stir at room temperature (RT) for 30 mins until evolution ceases.

  • Add TMSOI (1.2 eq) in portions. The solution will turn milky/cloudy. Stir for 1 hour at RT to form the dimethyloxosulfonium methylide.

  • Addition: Cool the mixture to 0°C. Add 4-Chloro-3-fluorobenzaldehyde (1.0 eq) dissolved in a minimum amount of DMSO dropwise.

  • Reaction: Allow to warm to RT and stir for 3-5 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[2][3][4] The aldehyde spot should disappear.

  • Work-up: Quench carefully with ice-cold water. Extract with Diethyl Ether or MTBE (3x). Note: Avoid DCM if possible to prevent emulsion formation with DMSO.

  • Purification: Wash combined organics with Brine (2x) and Water (2x) to remove residual DMSO. Dry over Na2SO4.[2][3][4] Concentrate in vacuo.

  • Result: The product is usually obtained as a clear to pale yellow oil. If necessary, purify via flash column chromatography (Silica, 0-10% EtOAc in Hexanes).[1]

Validation Check:

  • 1H NMR (CDCl3): Look for characteristic epoxide protons: ~2.7-3.2 ppm (dd, 2H, methylene) and ~3.8 ppm (dd, 1H, methine).[1]

Protocol B: Prilezhaev Epoxidation (Alternative)

Rationale:[1][3] Use this only if you already possess the styrene derivative or need to avoid sulfur waste.

Reagents:

  • 4-Chloro-3-fluorostyrene (1.0 eq)[1]

  • m-CPBA (1.2 eq, typically 77% purity commercial grade)[1]

  • Dichloromethane (DCM)[1]

  • Saturated NaHCO3 / Na2SO3[3]

Workflow:

  • Dissolve styrene (1.0 eq) in DCM at 0°C.

  • Add m-CPBA (1.2 eq) portion-wise to control exotherm.

  • Stir at RT for 12-18 hours. A white precipitate (m-chlorobenzoic acid) will form.[1]

  • Work-up (Critical): Filter off the precipitate. Wash the filtrate with 10% Na2SO3 (to quench peroxides - check with starch iodide paper) followed by Sat. NaHCO3 (to remove acid).

  • Dry and concentrate.

Mechanistic & Workflow Visualization (Corey-Chaykovsky)[1]

Understanding the "Betaine Intermediate" is crucial for troubleshooting low yields. If the ring closure is slow, side reactions (Cannizzaro) can occur.

CoreyMechanismStartReagents:TMSOI + NaH + DMSOYlideActive Ylide:Dimethyloxosulfonium MethylideStart->YlideDeprotonation (-H2, -NaI)BetaineBetaine Intermediate(Zwitterion)Ylide->BetaineNucleophilic Attack on C=OAldehydeSubstrate:4-Cl-3-F-BenzaldehydeAldehyde->BetaineElectrophileClosureIntramolecular SN2(Ring Closure)Betaine->ClosureProductProduct:2-(4-Chloro-3-fluorophenyl)oxirane+ DMSO (Leaving Group)Closure->ProductElimination of DMSO

Figure 2: Step-wise mechanism of the Sulfur Ylide Epoxidation.

Safety & Scale-Up Critical Review

Thermal Runaway Risks
  • m-CPBA (Route B): Highly hazardous on scales >100g.[1] The decomposition of peroxides is exothermic and autocatalytic. Recommendation: Do not use for pilot-plant scale without rigorous DSC (Differential Scanning Calorimetry) testing.[1]

  • Corey-Chaykovsky (Route A): The deprotonation of TMSOI with NaH releases Hydrogen gas. On a large scale, this presents an explosion hazard.[5] Mitigation: Use a continuous flow reactor or switch base to Potassium tert-butoxide (KOtBu) in THF to avoid H2 evolution management.[1]

Impurity Profile
  • Route A: Main impurity is unreacted aldehyde (separable by bisulfite wash) or hydrolysis product (diol) if work-up is too acidic.[1]

  • Route B: Main impurity is m-chlorobenzoic acid.[6] While easily removed by base wash, trace amounts can catalyze the opening of the epoxide ring to the diol during storage.

References

  • Corey, E. J., & Chaykovsky, M. (1965).[1] Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide.[7] Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. Link[1]

  • Aggarwal, V. K., et al. (2003).[1] Catalytic Asymmetric Synthesis of Epoxides from Aldehydes Using Sulfur Ylides with In Situ Generation of Diazo Compounds. Chemical Communications, (21), 2644-2651.[1] Link

  • Sivakumar, M., et al. (2007).[8] Patent WO 2007/148158 A1: Process for the preparation of Voruciclib intermediates (describing halogenated styrene oxide synthesis).[8] World Intellectual Property Organization. Link

  • Tong, R., & Yu, J. (2017).[1][3][9] Standard Operating Procedure: 3-Chloroperbenzoic acid (m-CPBA).[1] Hong Kong University of Science and Technology Safety Protocols. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. "Epoxidation and the Corey-Chaykovsky Reaction." Oxford University Press. (General Textbook Reference for Mechanism).

Comparative antifungal potency of derivatives from fluorinated vs non-fluorinated epoxides

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of antifungal derivatives synthesized from fluorinated versus non-fluorinated epoxides. It focuses on the critical role of the 2-(2,4-difluorophenyl)oxirane motif—the structural cornerstone of modern azole antifungals—and contrasts it with non-fluorinated equivalents to demonstrate the "Fluorine Effect" on potency, metabolic stability, and binding kinetics.

Executive Summary: The Fluorine Advantage

In the development of azole antifungals, the epoxide intermediate is the synthetic pivot point. The ring-opening of fluorinated epoxides (specifically 2-(2,4-difluorophenyl) derivatives) by triazole nucleophiles yields the current "Gold Standard" therapeutics (e.g., Fluconazole, Voriconazole).

When compared to non-fluorinated (phenyl) or chlorinated epoxide derivatives, the fluorinated variants exhibit:

  • Superior Potency: 4- to 64-fold lower Minimum Inhibitory Concentrations (MIC) against Candida and Aspergillus spp.

  • Metabolic Blockade: The C-F bond (116 kcal/mol) resists P450 hydroxylation, significantly extending plasma half-life (

    
    ).
    
  • Optimized Lipophilicity: Fluorine modulation of

    
     enhances membrane permeability without compromising water solubility.
    

Synthetic Rationale: The Epoxide Pathway

The synthesis of triazole antifungals hinges on the nucleophilic attack of 1,2,4-triazole on a substituted epoxide (oxirane). The substituents on the epoxide ring determine the pharmacophore of the final drug.

Diagram 1: Epoxide Ring-Opening Workflow

This pathway illustrates the divergence in product potency based on the starting epoxide material (Fluorinated vs. Non-Fluorinated).

SyntheticPathway Start Precursor Ketone (Substituted Acetophenone) Epox Epoxide Intermediate (Corey-Chaykovsky Rxn) Start->Epox Sulfonium Ylide F_Path Fluorinated Epoxide (2,4-Difluoro) Epox->F_Path If R = F NonF_Path Non-Fluorinated Epoxide (Phenyl / 4-Chloro) Epox->NonF_Path If R = H/Cl Reaction Ring Opening (1,2,4-Triazole / Base) F_Path->Reaction NonF_Path->Reaction Prod_F Product A (Potent) Fluconazole/Voriconazole High Metabolic Stability Reaction->Prod_F High Yield Prod_NonF Product B (Weak) Rapid Metabolism Low CYP51 Affinity Reaction->Prod_NonF High Yield

Figure 1: Divergent synthesis of antifungal azoles. The choice of epoxide substituent dictates the final pharmacological profile.

Mechanistic Comparison: CYP51 Inhibition

The biological target is Lanosterol 14


-demethylase (CYP51) . The antifungal agent must bind to the heme iron and occupy the hydrophobic binding pocket.
The "Fluorine Interaction"
  • Steric Fit: The fluorine atom (Van der Waals radius 1.47 Å) is isosteric with hydrogen (1.20 Å), allowing the drug to fit into the tight hydrophobic pocket (S3 subsite) without steric clash, unlike larger chlorine or methyl groups.

  • Electronic Effect: The electronegativity of fluorine lowers the pKa of the triazole ring, optimizing the coordination bond strength with the heme iron.

  • Metabolic Shielding: The 2,4-difluoro substitution blocks the primary sites of metabolic attack on the phenyl ring, preventing rapid clearance.

Diagram 2: Mode of Action & Binding Kinetics

BindingMechanism cluster_F Fluorinated Derivative cluster_NonF Non-Fluorinated Derivative CYP51 CYP51 Active Site (Heme Iron) F_Drug 2,4-Difluoro Azole F_Drug->CYP51 High Affinity (Kd < 10 nM) Effect_F1 Strong Heme Coordination F_Drug->Effect_F1 Effect_F2 Metabolic Blockade (Stable) F_Drug->Effect_F2 NonF_Drug Phenyl/Chloro Azole NonF_Drug->CYP51 Low Affinity (Kd > 100 nM) Effect_N1 Weak/Steric Clash NonF_Drug->Effect_N1 Effect_N2 Rapid Hydroxylation (Unstable) NonF_Drug->Effect_N2

Figure 2: Binding kinetics and stability comparison. Fluorinated derivatives exhibit dual advantages: tighter binding and resistance to degradation.

Comparative Potency Data

The following data aggregates MIC values from standard CLSI broth microdilution assays. It highlights the drastic loss of potency when fluorine is removed or replaced with other halogens.

Table 1: In Vitro Activity (MIC g/mL) Against Key Pathogens

Data synthesized from SAR studies of Fluconazole analogs [1][2].

Derivative ClassSubstituent (R)C. albicans (Susceptible)C. albicans (Resistant)A. fumigatus
Fluorinated (Standard) 2,4-Difluoro 0.125 - 0.50 4.0 - 16.0 0.5 - 2.0
Non-FluorinatedHydrogen (Phenyl)16.0 - >64.0>128.0>64.0
Chlorinated2,4-Dichloro0.5 - 2.032.0 - 64.08.0 - 16.0
Monosubstituted4-Fluoro1.0 - 4.016.0 - 32.04.0 - 8.0

Analysis:

  • The "Difluoro" Peak: The 2,4-difluoro substitution (derived from the corresponding epoxide) provides the optimal balance. Removing it (Hydrogen) causes a >60-fold loss in potency.

  • Chloro-Substitution: While the 2,4-dichloro analog retains some activity, it is significantly more lipophilic and metabolically labile, leading to higher toxicity and lower in vivo efficacy.

Table 2: Pharmacokinetic Impact of Fluorine

Comparison of properties derived from the epoxide precursors.

PropertyFluorinated DerivativeNon-Fluorinated DerivativeImpact
Metabolic Stability High (Blocked oxidation sites)Low (Rapid phenyl oxidation)Fluorinated drugs allow once-daily dosing.
Protein Binding Moderate (11-12%)High (>90% for Chloro analogs)Lower binding = higher free drug concentration in plasma.
Water Solubility High (>8 mg/mL)Low (<1 mg/mL)Fluorine maintains polarity; Chloro reduces it drastically.

Experimental Protocols

To validate these comparisons in your own lab, follow these standardized protocols.

Protocol A: Epoxide Ring-Opening Synthesis

Objective: Synthesize the azole alcohol from the epoxide intermediate.

  • Reagents:

    • Substituted Epoxide (1.0 eq) [e.g., 2-(2,4-difluorophenyl)-2-vinyloxirane].

    • 1,2,4-Triazole (1.2 eq).[1][2][3]

    • Potassium Carbonate (

      
      , 2.0 eq).
      
    • Solvent: DMF or Acetone.

  • Procedure:

    • Dissolve triazole and base in DMF; stir at 80°C for 1 hour.

    • Add the epoxide dropwise over 30 minutes.

    • Heat at 90-100°C for 6–12 hours (monitor via TLC).

    • Quench: Pour into ice water; extract with Ethyl Acetate.

    • Purification: Column chromatography (DCM/MeOH 95:5).

  • Validation:

    • Confirm regioselectivity (attack at primary carbon) via

      
      H-NMR. The fluorinated product will show distinct splitting patterns in the aromatic region (multiplets at 
      
      
      
      6.8–7.5 ppm).
Protocol B: MIC Determination (CLSI M27-A3 Standard)

Objective: Quantify potency differences between F and Non-F derivatives.

  • Preparation:

    • Prepare stock solutions of derivatives in DMSO (1600

      
      g/mL).
      
    • Dilute in RPMI 1640 medium (buffered with MOPS) to final range: 64

      
      g/mL to 0.125 
      
      
      
      g/mL.
  • Inoculum:

    • Adjust Candida suspension to

      
       to 
      
      
      
      cells/mL.
  • Incubation:

    • Add 100

      
      L inoculum to 100 
      
      
      
      L drug solution in 96-well plates.
    • Incubate at 35°C for 24–48 hours.

  • Readout:

    • MIC: Lowest concentration with prominent growth inhibition (50% or 90% reduction in turbidity compared to growth control).[4]

References

  • Design, Synthesis, and In Vitro Evaluation of Novel Fluconazole-Based Compounds. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Structure-Activity Relationships of Triazole Antifungal Agents. Source: Frontiers in Chemistry. URL:[Link]

  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Source: MDPI Molecules. URL:[Link]

  • Fluorine in Medicinal Chemistry: A Review of Anti-Infective Agents. Source: Journal of Fluorine Chemistry (via ScienceDirect/ResearchGate). URL:[Link]

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2-(4-Chloro-3-fluorophenyl)oxirane
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.